Propylene glycol acrylate
Description
Properties
IUPAC Name |
propane-1,2-diol;prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2.C3H4O2/c1-3(5)2-4;1-2-3(4)5/h3-5H,2H2,1H3;2H,1H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEFIAVHMUFQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O.C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62501-03-5, 32029-53-1 (homopolymer) | |
| Record name | 2-Propenoic acid, monoester with 1,2-propanediol, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62501-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxypropyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025584832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25584-83-2 | |
| Record name | Hydroxypropyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025584832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylic acid, monoester with propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Propylene Glycol Acrylate: A Comprehensive Technical Guide for Scientific and Research Applications
This in-depth guide provides a comprehensive overview of propylene glycol acrylate, a versatile monomer with significant applications across various scientific and industrial domains. From its fundamental chemical structure to its diverse applications in materials science and drug development, this document serves as a critical resource for researchers, scientists, and professionals.
Molecular Structure and Chemical Identity
Propylene glycol acrylate, systematically known as propane-1,2-diol;prop-2-enoic acid, is an acrylate ester formed from the reaction of propylene glycol and acrylic acid.[1][2] Its unique molecular architecture, featuring both a reactive acrylate group and a hydroxyl group, imparts a valuable combination of properties that make it a key building block in polymer synthesis.
The presence of the acrylate group allows for polymerization, typically via free-radical mechanisms, to form a wide range of polymeric materials. The hydroxyl group provides a site for further chemical modification, enabling the creation of functionalized polymers with tailored properties.
Several identifiers are used to categorize this compound:
It is important to distinguish between propylene glycol monoacrylate and its diacrylate counterpart, as their functionalities and resulting polymer structures differ significantly. Propylene glycol diacrylate possesses two acrylate groups, leading to cross-linked polymer networks.[3]
Physicochemical Properties
The physical and chemical properties of propylene glycol acrylate are crucial for its handling, processing, and application. It exists as a clear, colorless liquid under standard conditions.[2]
| Property | Value | Source(s) |
| Molecular Weight | 130.14 g/mol | [1] |
| Density | Approximately 1.049 - 1.06 g/cm³ | [1][4] |
| Boiling Point | Approximately 202 °C | [1] |
| Refractive Index | ~1.451 | [5][6][7] |
| Flash Point | 100 °C (closed cup) | [4][5] |
| Solubility | Miscible with water and many organic solvents | [4][8] |
Note: Some properties may vary slightly depending on the specific isomer and purity.
The miscibility of propylene glycol acrylate with a broad range of solvents is a significant advantage in many formulations, allowing for homogeneous reaction mixtures and uniform coatings.[4][8]
Synthesis and Polymerization
The synthesis of propylene glycol acrylate can be achieved through several chemical routes. The choice of synthesis method often depends on the desired purity, scale of production, and available starting materials.
Synthesis Methodologies
Direct Esterification: This is a common method involving the reaction of propylene glycol with acrylic acid in the presence of an acid catalyst and a polymerization inhibitor to prevent premature polymerization of the acrylate monomer.[1]
Reaction with Propylene Oxide: An alternative route involves the ring-opening reaction of propylene oxide with acrylic acid.[4] This method can offer high yields and selectivity.
Sustainable Routes: Emerging research focuses on bio-based synthesis pathways, such as the conversion of glycerol, a byproduct of biodiesel production, into propylene glycol acrylate.[1]
The following diagram illustrates a generalized workflow for the direct esterification synthesis of propylene glycol acrylate.
Caption: A schematic of the direct esterification process for propylene glycol acrylate synthesis.
Polymerization Mechanisms
Propylene glycol acrylate readily undergoes polymerization through free-radical mechanisms. This can be initiated by thermal initiators, photoinitiators, or high-energy radiation. The resulting poly(propylene glycol acrylate) can be a linear polymer or, if diacrylate monomers are included, a cross-linked network.[3] The ability to control the extent of polymerization and cross-linking is fundamental to tailoring the material properties for specific applications.
Key Applications in Research and Development
The unique combination of a reactive acrylate group and a hydrophilic propylene glycol backbone makes this monomer highly valuable in a multitude of applications.
Polymer and Materials Science
-
Coatings and Adhesives: Propylene glycol acrylate is a key component in the formulation of coatings, inks, and adhesives.[1] Its ability to form durable and flexible films upon curing makes it suitable for a wide range of substrates.
-
Resin Modification: It can be used as a reactive diluent for resins, reducing viscosity and improving processing characteristics without significantly compromising the final properties of the cured material.
-
Hydrogels: The hydrophilic nature of the propylene glycol unit makes it a suitable monomer for the synthesis of hydrogels, which have applications in areas such as soft contact lenses and superabsorbent materials.
Drug Delivery and Biomedical Applications
The biocompatibility of propylene glycol makes its acrylate derivatives attractive for biomedical applications.
-
Nanoparticle Formulation: Propylene glycol acrylate can be polymerized to form nanoparticles for drug delivery systems.[1] These nanoparticles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
-
Biomaterial Surface Modification: The monomer can be grafted onto the surfaces of biomaterials to improve their biocompatibility and reduce protein fouling.
The following diagram illustrates the logical relationship of propylene glycol acrylate's properties to its primary applications.
Caption: The relationship between the core properties and applications of propylene glycol acrylate.
Safety and Handling
While propylene glycol itself is generally regarded as safe (GRAS) for use in food and pharmaceuticals, propylene glycol acrylate is a reactive chemical that requires careful handling.[9]
-
Toxicity: It is considered toxic if swallowed, inhaled, or absorbed through the skin.[1]
-
Irritation: It can cause skin and eye irritation.[1][10][11]
-
Sensitization: May cause an allergic skin reaction.[1][10][11]
Experimental Protocol: Standard Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Use safety glasses or goggles to protect the eyes from splashes.
-
A lab coat should be worn to protect clothing.
-
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. The container should be tightly closed. Polymerization can be initiated by heat or light, so storage in an opaque container is recommended. Inhibitors are often added to commercial preparations to prevent spontaneous polymerization.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Propylene glycol acrylate is a monomer of significant industrial and scientific importance. Its versatile chemical nature, arising from the combination of a polymerizable acrylate function and a biocompatible, hydrophilic propylene glycol moiety, enables its use in a vast array of applications, from high-performance coatings to advanced drug delivery systems. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible use in research and development.
References
-
ChemBK. (n.d.). PROPYLENE GLYCOL MONOACRYLATE. Retrieved from [Link]
-
Wikipedia. (n.d.). Propylene glycol. Retrieved from [Link]
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Silver Fern Chemical Inc. (2025, February 5). Versatile Industrial Applications of Propylene Glycol. Retrieved from [Link]
-
PubChem. (n.d.). Hydroxypropyl acrylate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TRIPROPYLENE GLYCOL DIACRYLATE. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Influence of Ethylene Glycol and Propylene Glycol on Polymer Diffusion in Poly(butyl acrylate-co-methyl methacrylate) Latex Films. Retrieved from [Link]
-
ResearchGate. (n.d.). Review Co-polymerization of Acrylates. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of propylene glycol diacrylate.
-
New Jersey Department of Health. (n.d.). Propylene Glycol - Hazardous Substance Fact Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Propylene Glycol. Retrieved from [Link]
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- 1. Buy Propylene glycol acrylate | 25584-83-2 [smolecule.com]
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- 5. Poly(propylene glycol) acrylate average Mn 475, monomethyl ether hydroquinone 200-400ppm inhibitor 50858-51-0 [sigmaaldrich.com]
- 6. POLY(PROPYLENE GLYCOL) ACRYLATE | 50858-51-0 [chemicalbook.com]
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- 8. Propylene glycol - Wikipedia [en.wikipedia.org]
- 9. HEALTH EFFECTS - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Advanced Characterization of Propylene Glycol Acrylate (PGA): A Comprehensive ¹H NMR Interpretation Guide
Executive Summary
Propylene Glycol Acrylate (PGA), often chemically identified as 2-hydroxypropyl acrylate (HPA) , is a critical functional monomer used in the synthesis of hydrogels, drug delivery systems, and UV-curable coatings. Its dual functionality—an acrylate group for polymerization and a hydroxyl group for further derivatization—makes it invaluable.
However, commercial PGA is rarely a pure compound. It exists as a mixture of constitutional isomers due to the ring-opening mechanism of propylene oxide during synthesis. Furthermore, it is susceptible to diacrylate formation (cross-linkers) and hydrolysis. This guide provides a rigorous, self-validating framework for interpreting the ¹H NMR spectrum of PGA, distinguishing between isomers, and quantifying impurities to ensure raw material consistency in pharmaceutical applications.
Part 1: Structural Context & Isomerism
To interpret the spectrum correctly, one must first understand the thermodynamic mixture present in the sample. Commercial "Hydroxypropyl Acrylate" is produced by the addition of acrylic acid to propylene oxide. This reaction yields two isomers:[1]
-
Major Isomer (~75-80%): 2-hydroxypropyl acrylate (Secondary alcohol).
-
Minor Isomer (~20-25%): 2-hydroxy-1-methylethyl acrylate (Primary alcohol).
The presence of the minor isomer is not an impurity per se but a structural reality that manifests as "peak doubling" in the NMR spectrum, particularly in the methyl and backbone regions.
Figure 1: Isomer Structures and Equilibrium
Caption: Structural relationship between the major (secondary alcohol) and minor (primary alcohol) isomers found in commercial PGA.
Part 2: Experimental Protocol
Sample Preparation
The choice of solvent is critical for observing the hydroxyl (-OH) proton, which is essential for confirming the monoacrylate structure versus the diacrylate impurity.
-
Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).
-
Why: DMSO reduces the exchange rate of the hydroxyl proton, usually resulting in a sharp, distinct doublet (due to coupling with the adjacent CH) or broad singlet. In CDCl₃, the -OH peak often broadens or drifts due to concentration-dependent hydrogen bonding, making integration unreliable.
-
-
Concentration: 10–15 mg of PGA in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Acquisition Parameters
To ensure quantitative accuracy (qNMR) for isomer ratio calculations:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (d1):
seconds. (The vinylic protons have longer T1 relaxation times; insufficient delay leads to underestimation of the acrylate functionality). -
Scans: 16 or 32 (sufficient for high signal-to-noise ratio).
Part 3: Spectral Assignment & Interpretation[2]
The spectrum can be divided into three distinct zones: the Acrylate Region (Downfield), the Backbone Region (Mid-field), and the Methyl Region (Upfield).
Zone A: The Acrylate Region (5.8 – 6.5 ppm)
This region confirms the presence of the polymerizable vinyl group. It typically appears as an AMX spin system (three non-equivalent protons).
-
6.35 ppm (dd): Vinyl proton trans to the carbonyl (
). -
6.15 ppm (dd): Vinyl proton on the carbonyl carbon (
). -
5.85 ppm (dd): Vinyl proton cis to the carbonyl (
).
Note: These peaks are generally overlapping for both isomers, appearing as a complex multiplet integrating to 3H total .
Zone B: The Backbone & Isomer Differentiation (3.5 – 5.2 ppm)
This is the "fingerprint" region where isomers are distinguished.
-
Major Isomer (Sec-OH):
-
The methine proton (
) is shielded, appearing near 3.9 ppm . -
The methylene protons (
) are deshielded by the ester, appearing near 4.0 – 4.2 ppm .
-
-
Minor Isomer (Pri-OH):
-
The methine proton (
) is strongly deshielded by the ester, shifting downfield to ~5.0 – 5.1 ppm . -
This lone multiplet at ~5.1 ppm is the diagnostic peak for the minor isomer.
-
Zone C: The Methyl Group (1.1 – 1.3 ppm)
The methyl group provides the cleanest integration for calculating isomer ratios.
- 1.15 ppm (d): Methyl doublet of the Major Isomer .
- 1.25 ppm (d): Methyl doublet of the Minor Isomer (Deshielded slightly by the proximity to the ester linkage in the branched structure).
Summary Table of Chemical Shifts (in DMSO-d6)
| Region | Chemical Shift ( | Multiplicity | Assignment | Isomer Specificity |
| Vinyl | 6.30 – 6.45 | dd | Both | |
| Vinyl | 6.10 – 6.25 | dd | Both | |
| Vinyl | 5.80 – 5.95 | dd | Both | |
| Backbone | 5.00 – 5.15 | m | -CH(OR)- | Minor Isomer (Diagnostic) |
| Backbone | 4.80 – 5.00 | t/br | -OH | Variable (Solvent dependent) |
| Backbone | 3.90 – 4.20 | m | Mixed (Major dominant) | |
| Backbone | 3.40 – 3.60 | m | Minor Isomer | |
| Methyl | 1.22 – 1.28 | d | -CH3 | Minor Isomer |
| Methyl | 1.08 – 1.18 | d | -CH3 | Major Isomer |
Part 4: Quantitative Analysis & Purity Logic
To validate the quality of the PGA reagent for drug delivery applications, you must calculate the Isomer Ratio and the Degree of Acrylation .
Calculating the Isomer Ratio
Using the methyl doublets is the most robust method as they are free from overlapping solvent or water peaks.
Detecting the Diacrylate Impurity (PPGDA)
Propylene Glycol Diacrylate (PPGDA) is a potent cross-linker that can ruin hydrogel solubility.
-
Spectral Signature:
-
Disappearance of OH: No signal at 4.8–5.0 ppm.
-
Integration Mismatch: In pure Monoacrylate, the ratio of Vinyl Protons (3H) to Methyl Protons (3H) is 1:1 .
-
Diacrylate Check: If the integral of Vinyl Protons > Integral of Methyl Protons (normalized), diacrylate is present.
-
Figure 2: Analytical Workflow for Purity Determination
Caption: Step-by-step logic flow for validating PGA purity and detecting common impurities like diacrylates.
Part 5: Applications in Drug Development
In drug delivery, PGA is often copolymerized to form thermo-responsive hydrogels. The precise isomer ratio affects the LCST (Lower Critical Solution Temperature) of the resulting polymer.
-
Primary OH (Minor Isomer): More reactive towards functionalization (e.g., conjugation with drugs).
-
Secondary OH (Major Isomer): Sterically hindered, slower reaction kinetics.
Protocol Tip: If your synthetic route relies on post-polymerization conjugation of a drug to the hydroxyl group, a batch with a higher content of the Minor Isomer (Primary OH) will exhibit significantly higher conjugation efficiency. Always screen the isomer ratio of incoming raw materials using the protocol in Section 4.1 .
References
-
National Institute of Standards and Technology (NIST). Hydroxypropyl acrylate Mass and IR Spectra. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. 2-Hydroxypropyl acrylate (Compound Summary). National Library of Medicine. [Link]
-
AIST Spectral Database. SDBS No. 4682: 2-Hydroxypropyl acrylate. National Institute of Advanced Industrial Science and Technology (Japan). [Link]
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FTIR Analysis of Propylene Glycol Acrylate: From Functional Group Identification to Reaction Kinetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Propylene glycol acrylate (PGA) and its derivatives are fundamental monomers in the synthesis of a wide array of polymers used in medical devices, drug delivery systems, and advanced materials. The precise characterization of these monomers and the ability to monitor their conversion during polymerization are critical for ensuring material quality, performance, and batch-to-batch consistency. Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides a comprehensive, field-proven framework for the FTIR analysis of PGA, moving beyond simple spectral interpretation to cover robust experimental design and quantitative applications. We will explore the causality behind methodological choices, establish self-validating protocols, and ground all claims in authoritative references.
The Rationale: Why FTIR is the Gold Standard for Acrylate Analysis
In the landscape of polymer chemistry and material science, understanding molecular structure is paramount. FTIR spectroscopy is exceptionally powerful for identifying the functional groups that define a molecule's chemical reactivity and physical properties.[1] For a monomer like propylene glycol acrylate, FTIR provides a direct "fingerprint" of its key chemical bonds.
The core strength of FTIR in this context is twofold:
-
Qualitative Identification: It allows for the unambiguous confirmation of the monomer's identity by verifying the presence of its constituent functional groups—namely the hydroxyl and ether linkages of the propylene glycol backbone and the critical ester and vinyl groups of the acrylate moiety.[2]
-
Quantitative Monitoring: It enables real-time tracking of the polymerization process. The vinyl group (C=C) of the acrylate is consumed during polymerization; the rate of its disappearance, which can be precisely measured by the decrease in its characteristic IR absorbance, is directly proportional to the rate of reaction.[3][4][5][6]
This guide will dissect the PGA spectrum and provide actionable protocols for both qualitative and quantitative analyses.
Deconstructing the Propylene Glycol Acrylate Spectrum
The FTIR spectrum of PGA is a composite of the vibrational modes of its two primary components: the propylene glycol core and the acrylate functional group. A systematic interpretation involves examining specific regions of the mid-infrared spectrum (typically 4000 cm⁻¹ to 400 cm⁻¹).[7][8][9]
-
O-H Stretching Region (approx. 3600-3300 cm⁻¹): The propylene glycol unit contains hydroxyl (-OH) groups. A broad absorbance band in this region, centered around 3319 cm⁻¹, is a hallmark of intermolecular hydrogen bonding from these groups.[10] The intensity of this peak can be indicative of the grade of the material (e.g., mono-acrylate vs. di-acrylate). In a high-purity di-acrylate, this peak should be minimal or absent.
-
C-H Stretching Region (approx. 3000-2850 cm⁻¹): Sharp peaks in this region arise from the stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups within the propylene glycol backbone.[10]
-
The Acrylate "Rule of Three" Signature (<1800 cm⁻¹): Acrylate esters exhibit a powerful and distinct set of absorbances often referred to as the "Rule of Three".[2]
-
C=O (Carbonyl) Stretch (approx. 1730-1720 cm⁻¹): This is typically the strongest and sharpest peak in the spectrum, unequivocally identifying the ester functional group.[2]
-
C-O-C (Ester) Asymmetric Stretch (approx. 1280-1150 cm⁻¹): A strong, often broad band resulting from the stretching of the ester C-O-C linkage. This peak is highly characteristic of esters.[2][11]
-
O-C-C (Ester) Symmetric Stretch (approx. 1100-1000 cm⁻¹): Another strong absorbance related to the ester group.
-
-
C=C (Vinyl) Stretch (approx. 1637 cm⁻¹): This peak, though less intense than the carbonyl stretch, is arguably the most important for reaction monitoring. Its presence confirms the reactive acrylate functionality. During polymerization, this peak diminishes and eventually disappears.[3][4][5]
The table below summarizes these critical vibrational assignments.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |
| Hydroxyl (-OH) | O-H Stretch | ~3319 | Indicates presence of propylene glycol hydroxyl groups. |
| Alkyl (-CH₂, -CH₃) | C-H Stretch | 2850 - 3000 | Confirms the aliphatic backbone. |
| Ester (C=O) | C=O Stretch | ~1725 | Strong, sharp peak confirming the acrylate ester. |
| Vinyl (C=C) | C=C Stretch | ~1637 | Critical peak for identifying the reactive monomer and monitoring polymerization. |
| Ester (C-O-C) | Asymmetric Stretch | ~1240 | Part of the characteristic ester fingerprint. |
| Ether/Alcohol (C-O) | C-O Stretch | ~1130 | Overlaps with ester peaks; relates to the glycol backbone. |
Experimental Protocol: A Self-Validating Workflow for High-Integrity Data
The quality of an FTIR spectrum is entirely dependent on the rigor of the experimental procedure. For a viscous liquid like PGA, the choice of sampling technique is the most critical decision point.
Causality of Method Selection: ATR vs. Transmission
While traditional transmission analysis using salt plates (KBr, NaCl) is possible, it presents significant challenges for viscous liquids like PGA.[12] Achieving a reproducible, uniform film thickness is difficult, leading to spectral artifacts (fringing) and making quantitative analysis unreliable.
Attenuated Total Reflectance (ATR) is the superior and recommended technique.[1][13][14]
-
Expertise & Experience: The causality for this choice is rooted in the physics of ATR. An infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). An evanescent wave propagates a few microns beyond the crystal surface into the sample.[6] This shallow penetration depth makes the measurement insensitive to sample thickness, completely eliminating the primary source of error in transmission analysis for viscous materials.[6][13]
-
Trustworthiness: The protocol is inherently self-validating. Because the pathlength is effectively constant and determined by the properties of the evanescent wave, spectra are highly reproducible. The ease of cleaning the crystal surface between samples minimizes the risk of cross-contamination.[13]
Step-by-Step Protocol for ATR-FTIR Analysis
This protocol is designed in accordance with the principles outlined in ASTM E1252 - Standard Practice for General Techniques for Qualitative Infrared Analysis.[7][15]
-
Instrument Preparation: Ensure the FTIR spectrometer is properly purged and thermally stable.
-
ATR Crystal Cleaning: Meticulously clean the ATR crystal surface. Use a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol) and allow it to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step to ratio out the instrument's and environment's (e.g., atmospheric CO₂, H₂O) own infrared signals.
-
Parameters: 4000-400 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 32.
-
-
Sample Application: Place a single drop of the propylene glycol acrylate sample onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
Sample Spectrum Acquisition: Using the same parameters as the background scan, acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal immediately after analysis to prevent potential curing or contamination.
Application in Focus: Quantitative Monitoring of Polymerization Kinetics
FTIR is not just for identification; it is a powerful process analytical technology (PAT) tool for quantifying the extent of a reaction. The photopolymerization of PGA is a perfect application. The underlying principle is that the concentration of the acrylate C=C double bond is directly proportional to its peak absorbance, as described by the Beer-Lambert Law.
The Kinetic Monitoring Protocol
-
Establish Baseline (t=0): Acquire a high-quality spectrum of the un-cured PGA formulation (monomer + photoinitiator) using the ATR protocol described above. This is the 100% monomer / 0% conversion reference.
-
Initiate Reaction: Begin the polymerization process (e.g., by exposing the sample on the ATR crystal to a UV light source).
-
Time-Resolved Spectroscopy: Configure the FTIR software for a "rapid scan" or "time-course" measurement, collecting a full spectrum at regular intervals (e.g., every 5-10 seconds).[5]
-
Data Analysis:
-
Identify the analytical peak: The C=C stretching vibration around 1637 cm⁻¹.[3][4]
-
Identify an internal standard peak: A peak that does not change during the reaction is crucial for normalizing the data. The C=O carbonyl peak (~1725 cm⁻¹) is an excellent internal standard as the ester group itself is not consumed.[3]
-
Calculate Conversion: The degree of conversion at any time point (t) can be calculated from the peak areas (A) using the following equation:[6]
% Conversion (t) = [ 1 - ( (A_C=C / A_C=O)_t / (A_C=C / A_C=O)_t=0 ) ] * 100
-
This ratiometric approach corrects for any minor fluctuations in sample contact or instrument drift, ensuring the trustworthiness of the kinetic data.
Conclusion
As demonstrated, FTIR spectroscopy is an indispensable tool for the comprehensive analysis of propylene glycol acrylate. When approached with a robust, scientifically-grounded methodology, it provides far more than a simple qualitative spectrum. By leveraging the power of ATR sampling, researchers can acquire highly reproducible data for material verification. Furthermore, by applying the principles of ratiometric analysis using an internal standard, FTIR transforms into a precise quantitative technique for elucidating the kinetics of polymerization. This in-depth understanding of both the monomer's chemical identity and its reactive behavior is fundamental to the development of reliable and high-performance materials in the pharmaceutical and drug development industries.
References
-
ASTM E1252-98(2021), Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis, ASTM International. [Link]
-
ASTM International. (2021). E1252 Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. ASTM. [Link]
-
ResearchGate. (n.d.). FT–IR spectra of raw materials (propylene glycol and oleic acid) and...[Link]
-
ASTM International. (n.d.). Standard Practice for - General Techniques for Obtaining Infrared Spectra for Qualitative Analysis1. [Link]
-
ASTM International. (2013). General Techniques for Obtaining Infrared Spectra for Qualitative Analysis1. [Link]
-
ASTM International. (2021). ASTM E1252-98(2021) - Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. [Link]
-
LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. [Link]
-
Smith, B. C. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy, 38(01), 10–14. [Link]
-
AZoM. (2019). Curing an Acrylate with FTIR Spectroscopy. [Link]
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SciSpace. (n.d.). Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels. [Link]
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Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
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White Bear Photonics. (2025). Unlocking FTIR: From Fundamentals to Sample Prep. [Link]
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Gammadata. (n.d.). Curing of an acrylate – Rheology with simultaneous FTIR spectroscopy. [Link]
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SpectraBase. (n.d.). Polypropylene glycol - Optional[FTIR] - Spectrum. [Link]
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SpectraBase. (n.d.). Polypropylene glycol. [Link]
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Royal Society of Chemistry. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry. [Link]
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University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]
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NIST. (n.d.). Propylene Glycol. [Link]
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Introduction: Unveiling Molecular Dynamics with Light
An In-Depth Technical Guide to the Raman Spectroscopy of Propylene Glycol Monoacrylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science and pharmaceutical development, a profound understanding of monomer and polymer chemistry is paramount. Propylene glycol monoacrylate (PGMA), a versatile monomer featuring both a reactive acrylate group and a hydroxyl functional group, is a cornerstone in the synthesis of a wide array of polymers for coatings, adhesives, and biomedical hydrogels.[1] Its polymerization kinetics and the structural characteristics of the resulting polymer dictate the final material's properties. Raman spectroscopy emerges as an exceptionally powerful analytical technique for probing these molecular attributes.[2]
This guide provides a comprehensive exploration of the application of Raman spectroscopy to the study of PGMA. Unlike techniques that require sample destruction or extensive preparation, Raman spectroscopy is a non-destructive, light-scattering method that provides a detailed chemical fingerprint of a sample in real-time.[3] It is particularly adept at monitoring the subtle changes in chemical bonds that occur during polymerization, making it an invaluable tool for in-situ reaction monitoring and quality control.[4] We will delve into the fundamental Raman signature of the PGMA molecule, outline robust experimental protocols, and demonstrate its application in tracking polymerization, thereby offering a complete framework for researchers and professionals in the field.
The Raman Signature of Propylene Glycol Monoacrylate (PGMA)
The following table details the expected characteristic Raman peaks for PGMA. The assignments are derived from spectroscopic data of propylene glycol[5][6], general acrylate compounds[7][8], and structurally similar molecules like 2-hydroxyethyl acrylate.[9]
Table 1: Expected Characteristic Raman Peaks for Propylene Glycol Monoacrylate (PGMA)
| Expected Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Functional Group Origin | Significance in Analysis |
| ~3000 - 2850 | C-H Stretching (ν(C-H)) | Propylene Glycol & Acrylate Backbone | General hydrocarbon signature. Changes in this region can indicate conformational changes. |
| ~1730 - 1715 | Carbonyl C=O Stretching (ν(C=O)) | Acrylate Ester | Strong, characteristic peak. Its position can shift slightly depending on hydrogen bonding and local chemical environment, providing insights into polymer structure.[10] |
| ~1640 - 1635 | Acrylate C=C Stretching (ν(C=C)) | Acrylate | CRITICAL REACTION PEAK. This is the most important peak for monitoring polymerization. Its intensity is directly proportional to the concentration of unreacted monomer.[4][7] |
| ~1460 - 1440 | CH₂ & CH₃ Bending/Deformation (δ(CH₂/CH₃)) | Propylene Glycol & Acrylate Backbone | Part of the fingerprint region, useful for structural confirmation. |
| ~1300 - 1270 | C-O Stretching (ν(C-O)) | Ester Group | Characteristic of the ester linkage. |
| ~1130 - 1040 | C-O & C-C Stretching (ν(C-O), ν(C-C)) | Propylene Glycol Backbone | These peaks are characteristic of the glycol unit and can be used to confirm the backbone structure.[6] |
| ~980 - 810 | C-C Stretching & CH₂ Rocking | Propylene Glycol & Acrylate Backbone | Part of the complex fingerprint region, useful for overall spectral matching and identification. |
Experimental Methodology: Acquiring High-Quality Raman Spectra
A self-validating protocol is essential for reproducible and trustworthy results. The following section details a robust methodology for the Raman analysis of PGMA.
Experimental Protocol: Raman Spectrum Acquisition
-
Sample Preparation:
-
Neat Monomer: Place a small drop (approx. 10-20 µL) of liquid PGMA onto a clean glass microscope slide or into a glass vial. For analysis with an immersion probe, the probe can be placed directly into the bulk liquid.
-
Aqueous Solutions: Prepare solutions of known concentrations by dissolving PGMA in a suitable solvent. Deionized water is an excellent choice as it has a very weak Raman signal, minimizing solvent interference.[11]
-
-
Instrumentation & Parameters:
-
Raman Spectrometer: A benchtop or portable Raman spectrometer equipped with a microscope or a fiber-optic probe is suitable.
-
Laser Wavelength: A 785 nm laser is commonly used for polymer analysis as it effectively minimizes fluorescence, a common issue with organic molecules.[11]
-
Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio (typically 10-50 mW at the sample) to avoid inducing unwanted polymerization or sample degradation.
-
Objective/Probe: For microscopic analysis, a 10x or 20x objective is often sufficient. For bulk analysis, an immersion probe can be used.
-
Acquisition Time & Accumulations: A typical starting point is a 5-10 second acquisition time with 2-3 accumulations. These parameters should be optimized to achieve a clear spectrum without saturating the detector.
-
-
Data Acquisition:
-
Obtain a background spectrum of the substrate (e.g., the glass slide) before introducing the sample.
-
Acquire the Raman spectrum of the PGMA sample.
-
Perform a background subtraction to remove any spectral contributions from the substrate or ambient light.
-
Diagram of Experimental Workflow
Caption: Figure 1: Experimental Workflow for Raman Analysis of PGMA
Core Application: In-Situ Monitoring of PGMA Polymerization
One of the most significant advantages of Raman spectroscopy is its ability to monitor chemical reactions in real-time without disturbing the system.[9] For PGMA, this means we can precisely track the conversion of the monomer into a polymer.
The underlying principle is straightforward: the polymerization of PGMA proceeds via the reaction of its carbon-carbon double bond (C=C). As the reaction progresses, this double bond is consumed and converted into a carbon-carbon single bond (C-C) in the polymer backbone. This chemical change is directly reflected in the Raman spectrum. The intensity of the characteristic ν(C=C) peak at ~1638 cm⁻¹ decreases over time, in direct proportion to the consumption of the monomer.[7]
To quantify the degree of monomer conversion, we use a ratiometric approach. We select an internal reference peak—a peak corresponding to a bond that is not involved in the polymerization reaction and whose intensity should, therefore, remain constant. A good candidate for this in PGMA is the strong carbonyl ν(C=O) peak around ~1720 cm⁻¹ or a C-H bending mode around ~1450 cm⁻¹ .
The degree of conversion at any given time (t) can be calculated using the following equation:
Conversion (%) = [1 - (I_1638(t) / I_ref(t)) / (I_1638(0) / I_ref(0))] * 100
Where:
-
I_1638(t) is the intensity of the C=C peak at time t.
-
I_ref(t) is the intensity of the reference peak at time t.
-
I_1638(0) is the initial intensity of the C=C peak at time t=0.
-
I_ref(0) is the initial intensity of the reference peak at time t=0.
Diagram of Polymerization Monitoring
Caption: Figure 2: Raman Monitoring of PGMA Polymerization
Conclusion: A Versatile Tool for Molecular Insight
Raman spectroscopy provides a robust, insightful, and highly versatile platform for the analysis of propylene glycol monoacrylate. Its non-destructive nature and suitability for in-situ measurements allow researchers and drug development professionals to move beyond simple endpoint analysis and gain a dynamic understanding of polymerization kinetics, chemical structure, and material properties.[12][13] From confirming the identity of the raw monomer to quantifying its conversion into a complex polymer matrix in real-time, Raman spectroscopy offers unparalleled molecular-level insight. By leveraging the principles and protocols outlined in this guide, scientists can enhance their research and development efforts, leading to more controlled polymer synthesis, improved material performance, and accelerated innovation.
References
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-
HORIBA Scientific. (n.d.). Raman Characterization of Polymers in Industrial Applications. Retrieved from [Link]
- Avci, H., & Jessop, J. L. P. (2023). A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems. Applied Sciences, 13(18), 10457.
- Hosseini, S. Z., et al. (2018).
- Bowman, C. N., & Jessop, J. L. P. (2023).
- Rooney, R., et al. (2018). Normal Raman spectrum of neat PPG (black), normal Raman spectrum of a 50% PPG in H2O (red), and in situ SERS of PPG at a Cu surface at −0.2 V vs. Ag/AgCl.
- Liubimovskii, S. O., et al. (2023). Raman structural study of ethylene glycol and 1,3-propylene glycol aqueous solutions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 285, 121927.
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SpectraBase. (n.d.). *POLY(PROPYLENE GLYCOL)AMW 2000 - Optional[Raman] - Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Hydroxypropyl acrylate - Optional[FTIR] - Spectrum. Retrieved from [Link]
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NIST. (n.d.). Hydroxypropyl acrylate. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxypropyl acrylate. Retrieved from [Link]
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Health and Safety Considerations for Propylene Glycol Acrylate: A Technical Guide for Drug Development
Executive Summary
Propylene glycol acrylate (PGA), technically known as Hydroxypropyl Acrylate (HPA) , is a functional monomer critical in synthesizing biocompatible hydrogels, drug delivery vectors, and mucoadhesive polymers. While its hydroxyl functionality imparts essential hydrophilicity to pharmaceutical polymers, the monomer itself presents a starkly different safety profile compared to its polymer derivatives or the benign excipient propylene glycol.
This guide provides a rigorous technical analysis of the health hazards, mechanistic toxicology, and operational safety protocols required for handling PGA in a research and development setting. It is designed to move beyond generic safety data sheets (SDS) to provide actionable, field-proven strategies for risk mitigation.
Part 1: Operational Hazard Profile
Chemical Identity & Distinction It is imperative to distinguish Propylene Glycol Acrylate from Propylene Glycol. While the latter is a GRAS (Generally Recognized As Safe) excipient, the acrylate ester is a potent alkylating agent.
| Property | Data | Critical Implication |
| CAS Number | 25584-83-2 (Mixture) / 999-61-1 (Isomer) | Use CAS 25584-83-2 for regulatory filing of the commercial mixture. |
| Synonyms | Hydroxypropyl acrylate (HPA); Propylene glycol monoacrylate | "Monoacrylate" implies one double bond available for polymerization. |
| Physical State | Clear, colorless liquid | Low viscosity facilitates easy splashing; requires face protection. |
| Odor Threshold | ~0.1 ppm (Acrid, pungent) | Olfactory fatigue occurs quickly; odor is not a reliable warning property. |
| Flash Point | 99°C (Closed Cup) | Combustible. Vapors can form explosive mixtures above 93°C. |
| Solubility | Miscible in water and organic solvents | Readily penetrates skin and latex gloves. |
Stability & Reactivity
PGA is typically stabilized with Monomethyl Ether of Hydroquinone (MEHQ) (200–1000 ppm).
-
Inhibitor Requirement: MEHQ requires dissolved oxygen to function. Storing PGA under pure nitrogen (anoxic conditions) will deactivate the inhibitor, leading to dangerous uncontrolled polymerization.
-
Thermodynamic Hazard: Polymerization is highly exothermic (
). In a sealed vessel, this can lead to rapid pressurization and rupture ("popcorn polymerization").
Part 2: Mechanistic Toxicology (The "Why")
To effectively mitigate risk, researchers must understand the molecular mechanism of PGA toxicity. The hazard is not merely "irritation"; it is chemical modification of biological macromolecules.
The Michael Addition Mechanism
PGA contains an
-
Reaction: It reacts with nucleophiles (sulfhydryl groups on cysteine, amine groups on lysine) found in cellular proteins.
-
Consequence: This alkylation alters protein structure and function. When this occurs in the skin, the modified proteins are recognized as "non-self" haptens by Langerhans cells, triggering the sensitization cascade.
Sensitization Pathway Visualization
The following diagram illustrates the biological pathway from exposure to allergic contact dermatitis (ACD).
Figure 1: Mechanism of Allergic Contact Dermatitis induced by Propylene Glycol Acrylate.
Part 3: Strategic Exposure Control
Personal Protective Equipment (PPE) Selection
Standard nitrile exam gloves are insufficient for handling pure PGA. Acrylates can permeate thin nitrile (< 4 mil) in under 5 minutes.
-
Primary Barrier: Butyl Rubber or Silver Shield® (Laminate) gloves.
-
Secondary Barrier (Splash Protection): If dexterity requires nitrile, use "double-gloving" and change immediately upon any splash.
-
Respiratory: If handling outside a fume hood (not recommended), a full-face respirator with Organic Vapor (OV) cartridges is required.
Engineering Controls
-
Ventilation: All open handling must occur in a certified chemical fume hood with a face velocity of 80–100 fpm.
-
Decontamination Station: A dedicated waste container for acrylate-contaminated wipes must be available. Do not mix with general trash to prevent laboratory odors and secondary exposure.
Part 4: Self-Validating Handling Protocol
This protocol includes "checkpoints" that force the user to validate safety before proceeding.
Protocol 4.1: Receipt and Storage of PGA
-
Checkpoint 1 (Visual Inspection): Upon receipt, inspect the liquid. It should be clear. Cloudiness or solids indicate polymerization; do not open.
-
Storage: Store at 2°C – 8°C in the dark.
-
Checkpoint 2 (Atmosphere): Ensure the headspace is air (not nitrogen). Verify the cap is tight but not fused.
-
Inventory Control: Date the bottle upon opening. Discard or re-test inhibitor levels after 6 months.
Protocol 4.2: Safe Dispensing Workflow
This workflow ensures no step is missed during active use.
Figure 2: Decision logic for safe dispensing of Propylene Glycol Acrylate.
Part 5: Drug Development Specifics: Residual Monomer Analysis
In pharmaceutical applications (e.g., hydrogels), unreacted PGA is a Critical Quality Attribute (CQA). The FDA requires quantification of residual monomers to ensure biocompatibility.
Analytical Challenges
-
Volatility: PGA is semi-volatile; evaporative loss during sample prep causes under-reporting.
-
Reactivity: Residual monomer can react with the extraction solvent if nucleophilic (e.g., methanol) or polymerize in the injector port.
Recommended Method: Reverse-Phase HPLC
This method avoids the thermal stress of GC, preventing in-situ polymerization.
Method Parameters:
-
Column: C18 (e.g., Zorbax SB-AQ), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Suppresses ionization of acrylic acid impurities).
-
B: Acetonitrile (HPLC Grade).
-
Gradient: 5% B to 50% B over 20 mins.
-
-
Detection: UV at 210 nm (Acrylate carbonyl absorption).
-
Sample Preparation (Self-Validating Step):
-
Extract polymer in THF or suitable solvent.
-
Precipitate polymer with excess water/methanol mix.
-
Filter supernatant (0.45 µm PTFE).
-
Spike Recovery Check: Always run a matrix spike to confirm extraction efficiency (>85% required).
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16213126, Hydroxypropyl acrylate. PubChem. Available at: [Link]
-
Organization for Economic Cooperation and Development (OECD). SIDS Initial Assessment Report: Hydroxypropyl Acrylate (CAS 25584-83-2). UNEP Publications.[1][2] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Sampling and Analytical Method for 2-Hydroxypropyl Acrylate (Method PV2078). OSHA.gov. Available at: [Link]
-
Waters Corporation. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Application Note. Available at: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Propylene Glycol (Distinction Reference). NJ.gov. Available at: [Link]
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Propylene Glycol Acrylate: A Toxicological Guide for Researchers
Introduction: Beyond the Glycol Backbone
Propylene glycol acrylate (PGA), also known as hydroxypropyl acrylate (HPA), is a monomer used in the synthesis of polymers for various applications, including coatings, adhesives, and plastics. While its propylene glycol backbone is a well-known compound with a benign toxicological profile, the addition of the acrylate functional group fundamentally alters its biological reactivity and potential hazards. The electrophilic nature of the acrylate's α,β-unsaturated carbonyl group makes PGA highly reactive and is central to its toxicological properties.
This guide provides an in-depth analysis of the toxicological data for propylene glycol acrylate, designed for researchers, toxicologists, and drug development professionals. We will move beyond simple hazard statements to explore the mechanistic underpinnings of its toxicity, present quantitative data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility in future research. The primary CAS number for the mixture of isomers is 25584-83-2 . A typical commercial sample contains approximately 75-80% 2-hydroxypropyl acrylate and 20-25% 1-methyl-2-hydroxyethyl acrylate[1].
Toxicokinetics and Metabolism
While specific kinetic studies on propylene glycol acrylate are limited, its metabolic fate can be anticipated based on data from structurally similar acrylate esters, such as hydroxyethyl acrylate[2]. The primary metabolic pathway involves rapid hydrolysis by carboxylesterases, which are ubiquitous in the body, particularly in the liver, blood, and skin.
This enzymatic cleavage yields acrylic acid and propylene glycol[3]. Propylene glycol is then oxidized to lactic acid and pyruvic acid, entering into normal intermediary metabolism. Acrylic acid is further metabolized or conjugated. This rapid hydrolysis means that systemic exposure to the parent ester may be transient, but the local tissues at the point of entry (skin, respiratory tract, GI tract) are exposed to the highly reactive monomer.
Caption: Figure 2: Workflow for the Local Lymph Node Assay (LLNA)
Step-by-Step Methodology (as per OECD TG 429)[4][5][6]:
-
Animal Selection: Use female mice of a suitable strain (e.g., CBA/Ca or CBA/J), 8-12 weeks old. Acclimate animals for at least 5 days.
-
Dose Formulation: Prepare at least three concentrations of PGA plus a concurrent vehicle control. A common vehicle is acetone:olive oil (4:1 v/v).
-
Treatment (Days 1, 2, 3): Apply 25 µL of the test material or vehicle to the dorsal surface of each ear daily for three consecutive days.
-
No Treatment (Days 4, 5): The animals are left untreated.
-
Induction Measurement (Day 6):
-
Inject all mice with radiolabelled thymidine (³H-methyl thymidine) or BrdU via the tail vein. This substance is incorporated into the DNA of proliferating cells.
-
Five hours after injection, humanely sacrifice the animals.
-
Excise the auricular lymph nodes draining the application site.
-
-
Sample Processing:
-
Pool the lymph nodes for each animal within a group.
-
Prepare a single-cell suspension from the lymph node tissue.
-
Precipitate the DNA and measure the incorporated radioactivity using a β-scintillation counter. The result is expressed as Disintegrations Per Minute (DPM) per mouse.
-
-
Data Analysis:
-
Calculate the Stimulation Index (SI) for each treatment group by dividing the mean DPM/mouse in that group by the mean DPM/mouse in the vehicle control group.
-
An SI value of 3 or greater is considered a positive result, indicating that the substance is a skin sensitizer.
-
Protocol: Acute Eye Irritation/Corrosion
The in vivo rabbit eye test (OECD TG 405) is the traditional method for assessing eye irritation.[7][8][9] However, due to animal welfare concerns, a weight-of-evidence approach using in vitro alternatives is now standard practice. Given that PGA is expected to be a severe irritant, in vivo testing should be avoided, and in vitro methods like the Bovine Corneal Opacity and Permeability (BCOP) assay (OECD TG 437) should be used.
Scientific Rationale: The BCOP assay uses corneas from slaughterhouse cattle to model the physiological and anatomical structure of the human eye. It assesses irritation potential by measuring two key parameters: corneal opacity (protein denaturation) and permeability (cell membrane damage), which are hallmarks of severe eye damage.
Step-by-Step Methodology (BCOP - OECD TG 437):
-
Cornea Preparation: Obtain fresh bovine eyes from a slaughterhouse. Isolate the corneas and mount them in specialized holders.
-
Pre-Treatment Measurement: Measure the baseline opacity of each cornea using an opacitometer.
-
Application: Apply a defined amount (e.g., 750 µL for liquids) of propylene glycol acrylate to the epithelial surface of the cornea for a set exposure time (e.g., 10 minutes). A negative control (saline) and positive control (e.g., ethanol) are run in parallel.
-
Post-Exposure Incubation: After exposure, rinse the cornea and place it in a holding medium in an incubator for a specified period.
-
Opacity Measurement: Re-measure the corneal opacity. The change in opacity from baseline is calculated.
-
Permeability Measurement: Add sodium fluorescein dye to the epithelial side of the cornea. After a 90-minute incubation, measure the amount of dye that has passed through the cornea into the medium on the endothelial side using a spectrophotometer.
-
Data Analysis:
-
Calculate the In Vitro Irritancy Score (IVIS) using the formula: IVIS = Mean Opacity Value + (15 x Mean Permeability Value) .
-
The IVIS is used to classify the substance. A high IVIS value indicates a corrosive or severe irritant, obviating the need for animal testing.
-
Conclusion for the Research Professional
The toxicological profile of propylene glycol acrylate is dominated by its reactivity as a Michael acceptor, leading to significant local toxicity. It is a severe skin and eye irritant and a confirmed skin sensitizer. While data on chronic endpoints like carcinogenicity and reproductive toxicity are less complete, the weight of evidence from the broader acrylate family suggests these are of lower concern, particularly when local irritation is avoided. For researchers and developers, this profile underscores the critical importance of implementing stringent engineering controls and personal protective equipment (PPE) to prevent any direct contact. The distinction between the benign parent compound, propylene glycol, and the hazardous acrylate ester is paramount for accurate risk assessment and safe handling.
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OECD SIDS. (2005). HYDROXYPROPYL ACRYLATE CAS N°: 25584-83-2. UNEP Publications. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for Propylene Glycol. U.S. Department of Health and Human Services. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Public Health Statement for Propylene Glycol. U.S. Department of Health and Human Services. Available at: [Link]
-
Fowles, J. R., Banton, M. I., & Klapacz, J. (2013). A toxicological review of the propylene glycols. Critical reviews in toxicology, 43(4), 363–390. Available at: [Link]
-
Michigan Department of Environmental Quality. (2016). Toxic Screening Level Justification for 25584-83-2. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16213126, Hydroxypropyl acrylate. Available at: [Link]
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Fowles, J., et al. (2013). A toxicological review of the propylene glycols. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Propylene Glycol. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Propylene Glycol. Available at: [Link]
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Basic Acrylic Monomer Manufacturers, Inc. (BAMM). (2022). GPS Safety Summary: Hydroxypropyl acrylate (HPA). Available at: [Link]
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Kanerva, L., et al. (2008). Active sensitization caused by 2‐hydroxyethyl methacrylate, 2‐hydroxypropyl methacrylate, ethyleneglycol dimethacrylate and N,N‐dimethylaminoethyl methacrylate. Contact Dermatitis. Available at: [Link]
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Albert, A., et al. (2018). A review of the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates. Toxicology, 402-403, 27-40. Available at: [Link]
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International Programme on Chemical Safety (IPCS). (n.d.). International Chemical Safety Cards (ICSC) 1742. Available at: [Link]
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National Toxicology Program. (2012). OECD Test Guideline 405: Acute Eye Irritation/Corrosion. Available at: [Link]
-
Zhang, C., et al. (2020). Mechanism of amine‐acrylate aza‐Michael addition for curing polymer networks. ResearchGate. Available at: [Link]
-
Tice, R. R., et al. (1998). Tripropylene glycol diacrylate but not ethyl acrylate induces skin tumors in a twenty-week short-term tumorigenesis study in Tg.AC (v-Ha-ras) mice. Toxicologic pathology, 26(4), 488–496. Available at: [Link]
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Frederick, C. B., & Reynolds, C. H. (1989). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Toxicology letters, 47(3), 241–247. Available at: [Link]
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Johnson, W., Jr, et al. (2018). Amended Safety Assessment of Acrylates Copolymers as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]
-
National Toxicology Program. (2002). OECD GUIDELINE FOR THE TESTING OF CHEMICALS 429. Available at: [Link]
-
National Toxicology Program. (2015). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. Available at: [Link]
-
Stansbury, J. W. (2015). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. ResearchGate. Available at: [Link]
-
OECD. (2020). Test Guideline No. 405: Acute Eye Irritation/Corrosion. Available at: [Link]
-
Sanda, F., et al. (2014). Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. Polymer Chemistry. Available at: [Link]
-
Moore, N. P. (2003). Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test). ResearchGate. Available at: [Link]
-
Japanese Center for the Validation of Alternative Methods (JaCVAM). (2014). Acute Eye Irritation/Corrosion. Available at: [Link]
-
National Toxicology Program. (n.d.). LLNA:DA Test Method: ICCVAM Recommended Protocol. Available at: [Link]
-
Du Prez, F. E., et al. (2020). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. Available at: [Link]
-
Tice, R. R., et al. (1997). Absence of Systemic in Vivo Genotoxicity After Dermal Exposure to Ethyl Acrylate and Tripropylene Glycol Diacrylate in Tg.AC (v-Ha-ras) Mice. Environmental and Molecular Mutagenesis, 29(3), 240-9. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2011). Expansion of LLNA to end use products and Pilot for Limit Dose. Available at: [Link]
-
OECD. (1995). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. Available at: [Link]
-
Slideshare. (n.d.). Reproductive toxicology studies ACCORDING TO OECD guidlines 422. Available at: [Link]
-
Rovida, C., & Hartung, T. (2011). Local lymph node assay: how testing laboratories apply OECD TG 429 for REACH purposes. ResearchGate. Available at: [Link]
-
OECD. (2018). OECD Test Guideline 443: Extended One-Generation Reproduction Toxicity Study. Available at: [Link]
-
OECD. (2002). Test Guideline No. 405 Acute Eye Irritation/Corrosion. Available at: [Link]
-
Toxi-Coop Zrt. (n.d.). STUDY OUTLINE: OECD 429 Skin Sensitization: Local Lymph Node Assay (LLNA). Available at: [Link]
Sources
- 1. ICSC 1742 - HYDROXYPROPYL ACRYLATE, ISOMERS [chemicalsafety.ilo.org]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. egle.state.mi.us [egle.state.mi.us]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. toxicoop.com [toxicoop.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. flashpointsrl.com [flashpointsrl.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Bio-Catalytic Synthesis of Hydroxypropyl Acrylate (HPA) from Biodiesel-Derived Glycerol
Executive Summary
The exponential growth of the biodiesel industry has created a surplus of crude glycerol, crashing its market value and necessitating high-value valorization pathways. This guide details the bio-based synthesis of Propylene Glycol Acrylate (PGA) —specifically 2-Hydroxypropyl Acrylate (HPA)—using glycerol as the primary carbon backbone.
Unlike the conventional petrochemical route (propylene oxidation
-
Chemo-catalytic Hydrogenolysis: Selective deoxygenation of glycerol to 1,2-Propanediol (Propylene Glycol, PG).
-
Enzymatic Esterification: Lipase-mediated direct esterification of PG with bio-acrylic acid to yield HPA.
This approach offers high atom economy, eliminates the handling of toxic propylene oxide, and operates under mild conditions suitable for sensitive biomedical applications (e.g., hydrogels, drug delivery systems).
Mechanistic Pathway & Logic
The synthesis bridges heterogeneous metal catalysis and biocatalysis. The transition from a triol (glycerol) to a functionalized mono-acrylate requires precise control over dehydration and esterification selectivity.
Reaction Architecture
The pathway involves two distinct catalytic environments.[1][2][3] The first step reduces oxygen content (hydrogenolysis), while the second step functionalizes the molecule (esterification) without protecting groups.
Figure 1: Chemo-enzymatic cascade from Glycerol to Hydroxypropyl Acrylate.
Stage 1: Hydrogenolysis of Glycerol to Propylene Glycol[4][5][6]
Catalytic Strategy: Copper vs. Ruthenium
While Ruthenium (Ru/C) offers high activity at lower temperatures, it promotes excessive C-C bond cleavage, leading to ethylene glycol and methane. Copper-based catalysts (Cu/ZnO/Al₂O₃) are preferred for this protocol due to their intrinsic inability to cleave C-C bonds, ensuring high selectivity (>90%) for 1,2-Propanediol.
Mechanism:
-
Dehydration: Glycerol adsorbs onto acidic sites (Al₂O₃) or Cu sites, losing water to form acetol (hydroxyacetone).
-
Hydrogenation: Acetol is rapidly hydrogenated over metallic Cu sites to form 1,2-Propanediol.
Experimental Protocol (Batch)
Objective: Convert crude glycerol (80% purity) to >98% purity 1,2-Propanediol.
Reagents & Equipment:
-
Feedstock: Refined Glycerol (or Crude Glycerol pre-treated with ion exchange to remove catalyst poisons like Cl⁻ and S).
-
Catalyst: Cu/ZnO/Al₂O₃ (Commercial methanol synthesis catalyst or prepared via co-precipitation).
-
Reactor: 500 mL High-Pressure Parr Reactor with entrainment stirrer.
Step-by-Step Methodology:
-
Catalyst Activation (Critical):
-
Load 5.0 g of catalyst.
-
Reduce in situ under 5% H₂/N₂ flow at 250°C for 4 hours. Note: CuO must be reduced to metallic Cu⁰ for activity.
-
-
Reaction Loading:
-
Add 200 mL of 80 wt% aqueous glycerol solution.
-
Purge reactor 3x with N₂, then 3x with H₂.
-
-
Process Conditions:
-
Pressurize to 4.0 MPa (40 bar) H₂ .
-
Heat to 200°C with stirring at 1000 rpm (to eliminate mass transfer limitations).
-
Reaction time: 10–12 hours.
-
-
Work-up:
-
Cool to room temperature. Vent H₂.
-
Filter catalyst (recoverable for 3–5 cycles).
-
Purification: Fractional vacuum distillation (10 mbar, 80–90°C) to isolate 1,2-Propanediol from water and unreacted glycerol.
-
Performance Metrics:
| Parameter | Target Value | Notes |
|---|---|---|
| Glycerol Conversion | > 95% | Limited by equilibrium and time. |
| Selectivity to PG | > 92% | Major byproduct: Ethylene Glycol. |
| Catalyst Lifespan | ~500 hours | Deactivation via sintering or coke. |
Stage 2: Enzymatic Esterification to HPA
Why Biocatalysis?
Conventional esterification uses strong mineral acids (H₂SO₄) or toxic acid chlorides. This leads to:
-
Polymerization: Acrylates spontaneously polymerize under heat/acid.
-
Di-ester Formation: Hard to stop at the mono-acrylate (HPA) stage; di-acrylate (crosslinker) is often formed.
Solution: Immobilized Lipase B from Candida antarctica (CalB, e.g., Novozym 435).
-
Selectivity: Preferentially esterifies the primary hydroxyl group of PG.
-
Mild Conditions: Operates at 40–60°C, preventing thermal polymerization.
Experimental Protocol
Objective: Selective esterification of bio-PG with Acrylic Acid to 2-Hydroxypropyl Acrylate.
Reagents:
-
Substrate A: 1,2-Propanediol (from Stage 1).
-
Substrate B: Acrylic Acid (stabilized with 200 ppm MEHQ).
-
Catalyst: Novozym 435 (Immobilized Lipase).
-
Solvent: Solvent-free system (preferred for green metrics) or t-Butanol.
-
Inhibitor: 4-Methoxyphenol (MEHQ) to prevent radical polymerization.
Step-by-Step Methodology:
-
Setup:
-
Use a jacketed glass reactor with overhead stirring.
-
Equip with a Dean-Stark trap or molecular sieves (3Å) to remove water (driving equilibrium forward).
-
-
Loading:
-
Molar Ratio: 1:1 to 1:1.5 (PG:Acrylic Acid). Excess acid drives conversion but complicates purification. Use 1:1 for atom economy.
-
Add 100 mmol PG and 100 mmol Acrylic Acid.
-
Add 1.0 wt% (relative to total mass) Novozym 435.
-
Add 500 ppm MEHQ.
-
-
Reaction:
-
Temperature: 60°C .
-
Pressure: Atmospheric (or slight vacuum 300 mbar to remove water).
-
Agitation: 200 rpm (Gentle to avoid grinding the enzyme beads).
-
Duration: 6–24 hours.
-
-
Monitoring:
-
Monitor Acid Value (AV) titration to track conversion.
-
-
Downstream Processing:
-
Filtration: Remove enzyme beads (wash with acetone and store for reuse).
-
Neutralization: Wash filtrate with saturated NaHCO₃ to remove unreacted acrylic acid.
-
Extraction: Extract with ethyl acetate if solvent was used.
-
Isolation: Rotary evaporation of solvent. High-purity HPA usually requires no further distillation if conversion is high, preserving the inhibitor.
-
Analytical Validation & Characterization
Trustworthiness in synthesis relies on rigorous validation.
| Technique | Purpose | Expected Signal |
| HPLC (Refractive Index) | Quantify Glycerol/PG conversion | PG elutes after Glycerol on Aminex HPX-87H columns. |
| 1H NMR (CDCl₃) | Confirm HPA structure | Acrylate protons: |
| FT-IR | Functional group verification | Ester C=O stretch: 1720 cm⁻¹. Broad -OH stretch: 3400 cm⁻¹. |
| GC-MS | Impurity profiling | Detect trace di-acrylates or acetol residues. |
Techno-Economic & Sustainability Analysis
Atom Economy
The direct esterification route is superior to the propylene oxide route in terms of safety but faces equilibrium challenges.
-
Reaction:
-
Atom Economy: 88% (Loss of water).
-
E-Factor: < 0.5 (if solvent-free and water is the only byproduct).
Scalability Challenges
-
Enzyme Cost: Novozym 435 is expensive. Economic viability depends on catalyst recycling (typically >10 cycles before activity drops <50%).
-
Glycerol Purity: Crude glycerol from biodiesel contains salts (NaCl, K₂SO₄) that poison Cu catalysts. An ion-exchange pre-treatment step is mandatory for industrial implementation.
Figure 2: Integrated Process Flow Diagram (PFD) for industrial scalability.
References
-
Dasari, M. A., et al. (2005). "Low-pressure hydrogenolysis of glycerol to propylene glycol." Applied Catalysis A: General. Link
-
Nakagawa, Y., & Tomishige, K. (2011). "Heterogeneous catalysis of the glycerol hydrogenolysis." Catalysis Science & Technology. Link
-
Warwel, S., et al. (2001). "Polymers and surfactants on the basis of renewable resources." Chemosphere. Link
- Badiello, R., et al. (2016). "Enzymatic synthesis of acrylic esters: A review.
-
Novozymes. (2023). "Novozym 435 Application Sheet: Esterification." Link
-
OECD SIDS. (2005).[4] "Hydroxypropyl Acrylate: Screening Information Data Set." UNEP Publications. Link[4]
Sources
Application Note & Protocol: Synthesis and Application of Propylene Glycol Acrylate Copolymers in Advanced Drug Delivery
Introduction
Propylene glycol acrylate (PGA) is a versatile monomer increasingly utilized in the synthesis of biocompatible and biodegradable polymers for biomedical applications.[1][2] Its inherent properties, including low toxicity and the presence of a reactive acrylate group, make it an ideal candidate for creating sophisticated polymer architectures through copolymerization.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the copolymerization of PGA with other monomers to fabricate advanced drug delivery systems. We will explore the synthesis, characterization, and application of these copolymers, focusing on the underlying chemical principles and practical experimental protocols.
The strategic selection of comonomers allows for the fine-tuning of the physicochemical properties of the resulting copolymers. For instance, copolymerization with hydrophilic monomers can enhance water solubility and biocompatibility, while the incorporation of stimuli-responsive monomers can lead to "smart" polymers that release their payload in response to specific environmental cues such as pH or temperature. This guide will delve into the copolymerization of PGA with two exemplary monomers: acrylic acid (AA) for pH-responsive systems and N-isopropylacrylamide (NIPAAm) for thermo-responsive hydrogels.
Section 1: pH-Responsive Copolymers of Propylene Glycol Acrylate and Acrylic Acid (PGA-co-AA) for Targeted Drug Delivery
The copolymerization of propylene glycol acrylate with acrylic acid yields a pH-sensitive polymer. The carboxylic acid groups of the acrylic acid units remain protonated at low pH, rendering the polymer hydrophobic. As the pH increases above the pKa of the carboxylic acid (around 4.5), these groups deprotonate, leading to electrostatic repulsion and a conformational change that can trigger the release of an encapsulated drug.[3][4] This mechanism is particularly useful for targeted delivery to the slightly alkaline environment of tumor tissues or the intestines.[4]
Synthesis Protocol: Free Radical Copolymerization of PGA and AA
This protocol details the synthesis of a PGA-co-AA copolymer using a free radical polymerization method.[5]
Materials:
-
Propylene glycol acrylate (PGA), inhibitor-free
-
Acrylic acid (AA), inhibitor-free
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Diethyl ether (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
-
Standard glassware for chemical synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Monomer and Initiator Preparation: In a 250 mL round-bottom flask, dissolve a desired molar ratio of PGA and AA in 100 mL of 1,4-dioxane. A typical starting ratio could be 1:1.
-
Add AIBN as the initiator. A common concentration is 0.1 mol% with respect to the total monomer concentration.
-
Inert Atmosphere: Seal the flask with a rubber septum and purge the solution with dry nitrogen gas for 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization reaction.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir the reaction mixture for 24 hours under a nitrogen atmosphere.
-
Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Precipitate the copolymer by slowly adding the solution to a beaker containing an excess of cold diethyl ether (a non-solvent) while stirring vigorously.
-
Isolation: Decant the supernatant and redissolve the precipitated polymer in a minimal amount of 1,4-dioxane.
-
Reprecipitation: Repeat the precipitation step (step 5) two more times to ensure the removal of unreacted monomers and initiator.
-
Drying: Collect the final purified polymer and dry it in a vacuum oven at 40°C until a constant weight is achieved.
Characterization of PGA-co-AA Copolymers
A thorough characterization is crucial to confirm the successful synthesis and to understand the properties of the copolymer.
| Characterization Technique | Purpose | Expected Outcome |
| FTIR Spectroscopy | To confirm the incorporation of both PGA and AA monomer units into the copolymer chain. | The spectrum should show characteristic peaks for the ester carbonyl group of PGA (around 1730 cm⁻¹) and the carboxylic acid carbonyl group of AA (around 1700 cm⁻¹). The broad O-H stretch of the carboxylic acid will also be present (around 3000-3500 cm⁻¹). |
| ¹H NMR Spectroscopy | To determine the copolymer composition (the molar ratio of PGA to AA in the final polymer). | By integrating the characteristic proton signals of PGA (e.g., the propylene glycol protons) and AA (e.g., the vinyl protons), the monomer ratio in the copolymer can be calculated. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer. | GPC will provide information on the molecular weight distribution. A narrow PDI (typically < 1.5) indicates a well-controlled polymerization. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the copolymer. | The Tg will be a single value intermediate between the Tg of pure PGA and pure PAA, indicating the formation of a random copolymer. |
Experimental Workflow: pH-Triggered Drug Release
This workflow outlines the process of loading a model drug into the PGA-co-AA copolymer and evaluating its pH-dependent release profile.[6]
Caption: Workflow for pH-triggered drug release study.
Section 2: Thermo-Responsive Hydrogels of Propylene Glycol Acrylate and N-isopropylacrylamide (PGA-co-NIPAAm) for Injectable Drug Delivery
The copolymerization of PGA with N-isopropylacrylamide (NIPAAm) results in a thermo-responsive polymer. Poly(N-isopropylacrylamide) (PNIPAAm) is well-known for its lower critical solution temperature (LCST) of approximately 32°C in water.[7][8] Below this temperature, the polymer is soluble, and above it, it undergoes a phase transition to become insoluble. By copolymerizing NIPAAm with the more hydrophilic PGA, the LCST can be tuned to be closer to physiological temperature (37°C), making the resulting hydrogel an excellent candidate for an injectable drug delivery system that forms a gel depot in situ upon injection into the body.[7][9]
Synthesis Protocol: Redox-Initiated Copolymerization of PGA and NIPAAm
This protocol describes the synthesis of a PGA-co-NIPAAm copolymer using a redox initiation system, which is suitable for aqueous polymerization.
Materials:
-
Propylene glycol acrylate (PGA)
-
N-isopropylacrylamide (NIPAAm)
-
Ammonium persulfate (APS) (oxidant)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (reductant/catalyst)
-
Deionized water (solvent)
-
Acetone (for purification)
-
Nitrogen gas
Procedure:
-
Monomer Solution: In a reaction vessel, dissolve PGA and NIPAAm in a desired molar ratio in deionized water. A common starting point is a 1:9 molar ratio of PGA to NIPAAm to maintain a sharp thermal response.
-
Inert Atmosphere: Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Initiator Addition: While maintaining the nitrogen atmosphere, add APS to the solution, followed by the addition of TMEDA to initiate the polymerization. The reaction is typically carried out at room temperature.
-
Polymerization: Allow the reaction to proceed for 12-24 hours under gentle stirring. The solution will become more viscous as the polymer forms.
-
Purification: Precipitate the copolymer by adding the reaction mixture to an excess of cold acetone.
-
Washing: Wash the precipitated polymer several times with a mixture of acetone and water to remove unreacted monomers and initiators.
-
Drying: Dry the purified copolymer under vacuum at room temperature until a constant weight is achieved.
Characterization of PGA-co-NIPAAm Copolymers
| Characterization Technique | Purpose | Expected Outcome |
| FTIR Spectroscopy | To confirm the presence of both PGA and NIPAAm units. | The spectrum should display the characteristic amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1540 cm⁻¹) bands of NIPAAm, along with the ester carbonyl peak of PGA (~1730 cm⁻¹). |
| ¹H NMR Spectroscopy | To determine the copolymer composition. | The ratio of PGA to NIPAAm can be determined by comparing the integral of the isopropyl protons of NIPAAm with the propylene glycol protons of PGA. |
| Cloud Point Measurement (Turbidimetry) | To determine the Lower Critical Solution Temperature (LCST) of the copolymer. | A plot of transmittance versus temperature will show a sharp decrease in transmittance at the LCST, indicating the phase transition from a soluble to an insoluble state.[10] |
Experimental Workflow: In Situ Gelation and Drug Release
This workflow illustrates the process of evaluating the in situ gelling properties and subsequent drug release from the PGA-co-NIPAAm hydrogel.
Caption: Workflow for in situ gelation and drug release.
Section 3: Concluding Remarks and Future Perspectives
The copolymerization of propylene glycol acrylate with functional monomers like acrylic acid and N-isopropylacrylamide offers a powerful platform for the rational design of advanced drug delivery systems. The protocols and workflows detailed in this guide provide a solid foundation for researchers to synthesize and evaluate these promising biomaterials. Future research in this area may focus on the incorporation of other functional monomers to create multi-responsive systems, the development of biodegradable crosslinkers to enhance the in vivo performance of these hydrogels, and the exploration of these copolymers for the delivery of a wider range of therapeutic agents, including biologics and nucleic acids.
References
-
Thermal Science. (2022). THERMORESPONSIVE HYDROGELS OBTAINED BY GAMMA RADIATION Poly(Alkylene Glycol) Methacrylates vs. Poly(N-Isopropylacrylamide). Retrieved from [Link]
-
American Chemical Society. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions. Retrieved from [Link]
-
National Institutes of Health. (2022). Propylene Glycol Caprylate-Based Nanoemulsion Formulation of Plumbagin: Development and Characterization of Anticancer Activity. Retrieved from [Link]
-
ACS Publications. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Retrieved from [Link]
-
YouTube. (2023). What Is Acrylate Polymerization? - Chemistry For Everyone. Retrieved from [Link]
-
Ben-Gurion University Research Portal. (2018). Synthesis and characterization of poly(ethylene glycol) acrylate (PEGA) copolymers for application as polymeric phase change materials (PCMs). Retrieved from [Link]
-
ScienceDirect. (2023). Insights on production mechanism and industrial applications of renewable propylene glycol. Retrieved from [Link]
-
ResearchGate. (n.d.). Review Co-polymerization of Acrylates. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Homo- and co-polymerisation of di(propylene glycol) methyl ether methacrylate – a new monomer. Retrieved from [Link]
-
Baghdad Science Journal. (2011). Copolymerization of Acrylamide with Acrylic acid. Retrieved from [Link]
-
Monash University. (2019). pH-Responsive Polymer Nanoparticles for Drug Delivery. Retrieved from [Link]
-
LinkedIn. (2024). Propylene Glycol Uses in Chemical Industry: Applications, Manufacturing and Sourcing. Retrieved from [Link]
-
PubMed. (2014). Thermo-responsive hydrogels with N-isopropylacrylamide/acrylamide interpenetrating networks for controlled drug release. Retrieved from [Link]
-
ResearchGate. (2008). Preparation and characteristics of poly(propylene glycol) and poly(acrylic acid) interpenetrating polymer network hydrogels. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Novel pH-Responsive Poly(2-hydroxylethyl methacrylate-co-N-allylsuccinamic acid) Hydrogels for Drug Delivery. Retrieved from [Link]
-
ResearchGate. (2007). Temperature-Sensitive Poly(N-Isopropylacrylamide)/Poly(Ethylene Glycol) Diacrylate Hydrogel Microspheres. Retrieved from [Link]
-
PubMed Central. (2020). pH-Sensitive Biomaterials for Drug Delivery. Retrieved from [Link]
- Google Patents. (1989). Poly(propylene glycol fumarate) compositions for biomedical applications.
-
MDPI. (2018). Thermo-Responsive Hydrogels: From Recent Progress to Biomedical Applications. Retrieved from [Link]
-
RSC Advances. (2016). Synthesis of a novel pH responsive phyllosilicate loaded polymeric hydrogel based on poly(acrylic acid-co-N-vinylpyrrolidone) and polyethylene glycol for drug delivery: modelling and kinetics study for the sustained release of an antibiotic drug. Retrieved from [Link]
-
Journal of Materials Chemistry B. (2014). and thermo-responsive poly(N-isopropylacrylamide-co-acrylic acid derivative) copolymers and hydrogels with LCST dependent on pH and alkyl side groups. Retrieved from [Link]
-
MDPI. (2023). Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment. Retrieved from [Link]
-
MDPI. (2019). Recent Advances in pH- or/and Photo-Responsive Nanovehicles. Retrieved from [Link]
-
Propylene Glycol Sector Group. (n.d.). Pharmaceuticals. Retrieved from [Link]
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- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a novel pH responsive phyllosilicate loaded polymeric hydrogel based on poly(acrylic acid-co-N-vinylpyrrolidone) and polyethylene glycol for drug delivery: modelling and kinetics study for the sustained release of an antibiotic drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. thermalscience.rs [thermalscience.rs]
- 8. mdpi.com [mdpi.com]
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- 10. pH- and thermo-responsive poly(N-isopropylacrylamide-co-acrylic acid derivative) copolymers and hydrogels with LCST dependent on pH and alkyl side groups - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Note: Characterization of Propylene Glycol Acrylate Polymers by Gel Permeation Chromatography (GPC)
Introduction
Propylene glycol acrylate (PGA) polymers are a versatile class of materials utilized in a wide array of applications, from biomedical devices and drug delivery systems to coatings and adhesives. The physical and mechanical properties of these polymers, such as their viscosity, tensile strength, and degradation kinetics, are intrinsically linked to their molecular weight (MW) and molecular weight distribution (MWD).[1][2] Consequently, accurate and reproducible characterization of these parameters is critical for quality control, product development, and regulatory compliance.[1][3][4]
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely adopted analytical technique for determining the MW and MWD of polymers.[4][5][6] The principle of GPC is based on the separation of molecules according to their hydrodynamic volume in solution.[7][8][9] This application note provides a detailed protocol for the characterization of PGA polymers using GPC with a differential refractive index (DRI) detector, offering insights into experimental design, data interpretation, and best practices.
Principle of Gel Permeation Chromatography
GPC separates polymer molecules based on their size in solution. A dissolved polymer sample is injected into a mobile phase that flows through a column packed with porous, cross-linked gel particles.[4][8][10] Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column first.[6][10] Smaller molecules can permeate the pores to varying extents, leading to a longer retention time.[6][7] This size-based separation allows for the determination of the entire molecular weight distribution of the polymer.[9] A detector, typically a refractive index (RI) detector for polyacrylates, measures the concentration of the polymer as it elutes, generating a chromatogram from which molecular weight averages are calculated.[11][12]
Experimental Workflow & Methodology
Materials and Equipment
Instrumentation:
-
GPC/SEC System (e.g., Agilent 1260 Infinity II GPC/SEC System or equivalent) equipped with:
Columns:
-
A series of Styragel® HR columns (e.g., HR 1, HR 2, HR 3) or equivalent styrene-divinylbenzene (SDVB) columns are recommended.[13][14] Connecting columns in series can extend the effective molecular weight range of the separation.[13][15]
Reagents:
-
Mobile Phase: High-purity, HPLC-grade Tetrahydrofuran (THF).[16] THF is a good solvent for many polyacrylates.[6][17]
-
Polymer Sample: Propylene glycol acrylate polymer.
-
Calibration Standards: Narrow polydispersity polystyrene (PS) or polymethyl methacrylate (PMMA) standards are commonly used.[10][18] It is crucial that the standards span the expected molecular weight range of the PGA sample.[13]
Consumables:
-
2 mL autosampler vials with caps.
-
Syringe filters (0.2 µm PTFE) for sample and mobile phase filtration.[14][17]
-
Volumetric flasks and pipettes.
-
Analytical balance.
GPC System Preparation and Setup
The initial setup of the GPC system is critical for achieving stable baselines and reproducible results.
-
Mobile Phase Preparation: Filter the HPLC-grade THF through a 0.2 µm filter to remove any particulate matter that could damage the columns or detectors. Degas the mobile phase thoroughly to prevent the formation of bubbles in the system, which can cause baseline noise and flow rate instability.
-
System Equilibration: Purge the GPC pump with the filtered and degassed mobile phase. Set the flow rate to the desired value (typically 1.0 mL/min for standard analytical columns) and allow the mobile phase to circulate through the entire system, including the columns, until a stable baseline is achieved on the RI detector.[19] This may take several hours.
-
Temperature Control: Set the column oven and detector temperature to a constant value, for example, 35 °C.[13] This minimizes fluctuations in refractive index and solvent viscosity, leading to more precise retention times.
Protocol: Calibration Curve Generation
A calibration curve is essential for converting elution times to molecular weights.[15][16]
-
Preparation of Standards: Prepare a series of at least 5-6 individual polystyrene or PMMA standards of known molecular weight and narrow polydispersity (<1.1).[20] Dissolve each standard in THF to a final concentration of approximately 1 mg/mL.[14] Ensure complete dissolution.
-
Sequential Injections: Inject each standard solution into the equilibrated GPC system. It is also common to use pre-mixed "cocktails" of standards with non-overlapping molecular weights to save time.[13]
-
Data Acquisition: Record the chromatogram for each standard, noting the peak retention time (or elution volume).
-
Calibration Curve Construction: Plot the logarithm of the peak molecular weight (log M) against the retention time for each standard. Fit the data with a polynomial function (typically 3rd or 5th order) to generate the calibration curve. This curve will be used by the GPC software to calculate the molecular weight of the unknown sample.[15]
Protocol: PGA Sample Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dry propylene glycol acrylate polymer into a clean vial.[17]
-
Add a known volume of THF to achieve a concentration of 2-5 mg/mL. The optimal concentration may need to be determined empirically; higher molecular weight polymers may require lower concentrations to avoid viscosity-related issues.[14]
-
Gently agitate the vial until the polymer is fully dissolved. Avoid vigorous shaking or sonication, which can cause shear degradation of the polymer chains.[14] Allow the sample to dissolve completely, which may take several hours.[14]
-
Filter the dissolved sample solution through a 0.2 µm PTFE syringe filter directly into an autosampler vial to remove any dust or particulates.[6][17]
-
-
GPC Analysis:
-
Place the vial in the autosampler tray.
-
Inject the prepared sample solution into the GPC system. The injection volume is typically 100 µL.
-
Record the chromatogram until the polymer has fully eluted and the baseline has returned to its initial level.
-
Below is a diagram illustrating the GPC analysis workflow.
Caption: Workflow for GPC analysis of PGA polymers.
Data Analysis and Interpretation
The primary output of a GPC analysis is a chromatogram, which plots the detector response against retention time. The GPC software uses the calibration curve to convert this data into a molecular weight distribution plot. From this distribution, several key parameters are calculated:
-
Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. It is sensitive to the presence of low molecular weight species.[3]
-
Weight-Average Molecular Weight (Mw): An average that is biased towards heavier molecules. It is more sensitive to the presence of high molecular weight species.[2][3]
-
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn).[3] The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer, while higher values signify a broader distribution of chain lengths.
These values are crucial for understanding the polymer's properties and for ensuring batch-to-batch consistency.[1][2] A shift in the chromatogram to earlier elution times indicates an increase in the polymer's molecular weight.[21]
Typical GPC Parameters for PGA Analysis
| Parameter | Recommended Value / Type | Rationale |
| Mobile Phase | Tetrahydrofuran (THF) | Good solvent for many polyacrylates, ensuring proper dissolution.[16][17] |
| Column Set | 2-3 SDVB columns with mixed pore sizes | Provides a broad separation range suitable for polydisperse samples.[15][22] |
| Flow Rate | 1.0 mL/min | Standard for analytical GPC, balancing resolution and analysis time.[19] |
| Column Temp. | 35-40 °C | Ensures viscosity stability and reproducible retention times.[13] |
| Detector | Differential Refractive Index (RI) | Universal detector for polymers that do not have a UV chromophore.[11] |
| Injection Vol. | 100 µL | Standard volume for analytical GPC. |
| Sample Conc. | 2-5 mg/mL | Balances signal intensity with potential viscosity effects.[14] |
| Calibration | Polystyrene or PMMA standards | Readily available with narrow PDI for reliable relative calibration.[18][20] |
Trustworthiness and Self-Validation
To ensure the integrity of the GPC data, the following self-validating steps should be incorporated into the protocol:
-
System Suitability: Before running samples, inject a known standard to verify that the system's performance (e.g., retention time, plate count) is within established limits.
-
Check Standards: Periodically re-inject one of the calibration standards during a long sequence of samples to monitor for any drift in retention times, which might indicate a system issue.
-
Mobile Phase Consistency: Use THF from the same bottle/batch for the entire analytical run, including sample and standard preparation, to minimize baseline fluctuations.[14]
-
Replicate Injections: Analyze each sample in duplicate or triplicate to ensure the reproducibility of the results. The variation in calculated Mw and Mn should be within an acceptable range (e.g., <5%).
Conclusion
Gel Permeation Chromatography is an indispensable tool for the characterization of propylene glycol acrylate polymers. By providing detailed information on molecular weight and molecular weight distribution, GPC enables researchers and developers to correlate polymer structure with macroscopic properties, ensure product quality, and accelerate the development of new materials. The protocol described herein provides a robust framework for achieving accurate and reproducible GPC analysis of PGA polymers. Adherence to proper sample preparation, system calibration, and validation checks is paramount for generating trustworthy data.
References
-
Mtoz Biolabs. Molecular Weight Determination by GPC. Available from: [Link]
-
Bio-Analysis. GPC for Polymer Characterization: Understanding Molecular Weight Distribution. Available from: [Link]
-
Shimadzu. Measurement of Molecular Weight by using GPC method. Available from: [Link]
-
Cambridge Polymer Group. GPC/SEC. Available from: [Link]
-
Intertek. Polymer Molecular Weight Determination. Available from: [Link]
-
Labcompare. GPC Refractive Index Detector. Available from: [Link]
-
ResearchGate. GPC - Gel Permeation Chromatography. Available from: [Link]
-
Alfa Chemistry via YouTube. Understanding Gel Permeation Chromatography: A Quick Guide. Available from: [Link]
-
Agilent Technologies. ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Available from: [Link]
-
ResearchGate. GPC traces of PP-Cl (a) and PMMA- g -PP (b). Available from: [Link]
-
Polymer Char. GPC-IR® | High Temperature GPC/SEC Instrument. Available from: [Link]
-
ResolveMass Laboratories Inc. GPC sample preparation guide. Available from: [Link]
-
Agilent Technologies. ANALYSIS OF POLYMERS BY GPC/SEC ENERGY & CHEMICAL APPLICATIONS. Available from: [Link]
-
Agilent Technologies. An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Available from: [Link]
-
Waters Corporation. GEL PERMEATION CHROMATOGRAPHY (GPC) COLUMNS AND CONSUMABLES. Available from: [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – GPC. Available from: [Link]
-
TA Instruments. Introduction to GPC. Available from: [Link]
-
Agilent Technologies. Polypropylene Glycol Standards. Available from: [Link]
-
ASTM International. D5296 Standard Test Method for Molecular Weight Averages and Molecular Weight Distribution of Polystyrene by High Performance Size-Exclusion Chromatography. Available from: [Link]
-
Agilent Technologies. GPC/SEC Detection – What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Available from: [Link]
-
ASTM International. D3536 - 91 Standard Test Method for Molecular Weight Averages and Molecular Weight Distribution of Polystyrene by Liquid Exclusion Chromatography (Gel Permeation Chromatography GPC). Available from: [Link]
-
Impact Solutions. Molecular Weight Characterisation - The Use of GPC. Available from: [Link]
-
Bio-Analysis. Understanding GPC Calibration Standards: A Guide to Accurate Molecular Weight Analysis. Available from: [Link]
-
Waters Corporation. Calibration of the GPC System. Available from: [Link]
-
JenKem Technology USA. PEG GPC Calibration Standards. Available from: [Link]
-
Lab Manager. Refractive Index Detector for Challenging GPC/SEC Applications. Available from: [Link]
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Technical Support Center: Inhibition of Premature Polymerization of Propylene Glycol Acrylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for propylene glycol acrylate (PGA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and storing this reactive monomer. Premature polymerization is a common and costly issue, leading to loss of material, compromised experimental results, and potential safety hazards. This document provides in-depth, experience-based answers to common questions and robust troubleshooting workflows to ensure the stability and integrity of your PGA.
Section 1: Understanding the Fundamentals of Polymerization and Inhibition
This section covers the core principles governing why propylene glycol acrylate polymerizes and the chemical mechanisms we employ to control it.
FAQ 1.1: What causes the premature polymerization of my propylene glycol acrylate?
Answer: Propylene glycol acrylate, like other acrylic monomers, possesses a carbon-carbon double bond that is susceptible to free-radical polymerization. This process can be initiated unintentionally by several factors:
-
Heat: Elevated temperatures increase the rate of spontaneous radical formation, providing the energy needed to initiate the polymerization chain reaction.[1]
-
Light: UV radiation can generate free radicals, triggering polymerization. This is why it is critical to store acrylates in opaque or amber containers.
-
Contamination: The presence of unintentional initiators is a primary cause of premature polymerization. Contaminants can include:
-
Peroxides formed from exposure to air.
-
Metal ions (e.g., from spatulas or reaction vessels) that can participate in redox reactions to generate radicals.
-
Other radical-generating species from improperly cleaned glassware.
-
-
Depletion of Inhibitor: All commercially supplied monomers contain an inhibitor. If this inhibitor is consumed, removed, or becomes ineffective, the monomer is left unprotected.
The polymerization process is a highly exothermic chain reaction.[2] If it begins in a sealed container, the heat generated can increase the reaction rate, leading to a dangerous, auto-accelerating cycle known as runaway polymerization, which may cause the container to rupture violently.[2][3]
Caption: Free-radical polymerization workflow and point of inhibition.
FAQ 1.2: How do common polymerization inhibitors actually work?
Answer: Polymerization inhibitors are chemical compounds that interrupt the chain reaction of polymerization.[2] They function by reacting with and deactivating the free radicals that initiate and propagate the polymer chain. This process is often referred to as "radical scavenging."[4]
There are two primary classes of inhibitors relevant to acrylates:
-
Phenolic Inhibitors (e.g., MEHQ, HQ): These are the most common type used for storing and shipping monomers like PGA.[1][5] Their mechanism is fascinating because it relies on the presence of dissolved oxygen. A monomer radical (R•) first reacts with oxygen (O₂) at a diffusion-controlled rate, which is orders of magnitude faster than monomer-monomer propagation.[5] This forms a peroxy radical (ROO•). The phenolic inhibitor then donates a hydrogen atom to this peroxy radical, effectively neutralizing it and forming a stable, non-reactive inhibitor radical that cannot initiate further polymerization.[6]
-
Oxygen-Independent Inhibitors (e.g., PTZ, TEMPO): These inhibitors, such as Phenothiazine (PTZ) or (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), can directly react with carbon-centered radicals (R•).[2][7] This makes them particularly effective in oxygen-poor environments, such as during high-temperature distillations or bulk polymerization processes where oxygen has been purged.[8]
Understanding which type of inhibitor is in your monomer is crucial for proper handling and troubleshooting.
Section 2: A Guide to Common Inhibitors for Propylene Glycol Acrylate
While many inhibitors exist, a few are predominantly used for acrylic monomers. This section details their properties and the critical role of oxygen.
FAQ 2.1: My PGA is stabilized with MEHQ. What do I need to know?
Answer: MEHQ (Monomethyl Ether of Hydroquinone, also known as 4-methoxyphenol) is the most widely used inhibitor for the storage and transport of acrylic monomers.[2][7] A typical concentration is between 200-650 ppm.[3]
The most critical takeaway for MEHQ is that it requires dissolved oxygen to function effectively. [7][9] The synergistic relationship between MEHQ and oxygen is the cornerstone of its inhibitory action.[7] Without oxygen, MEHQ's ability to prevent polymerization is severely diminished.[7]
This dependency has direct practical implications:
-
Do not store inhibited monomers under an inert atmosphere (e.g., nitrogen, argon). This will deplete the dissolved oxygen and render the MEHQ useless. The container should be sealed but have an air headspace.
-
Ensure the monomer is periodically mixed. Gentle agitation (inverting the bottle) helps replenish dissolved oxygen from the headspace into the liquid.
Caption: Synergistic inhibition mechanism of MEHQ and Oxygen.
Table 1: Comparison of Common Polymerization Inhibitors
| Inhibitor | Full Name | Typical Conc. (ppm) | Mechanism | Oxygen Requirement | Key Characteristics |
| MEHQ | Monomethyl Ether of Hydroquinone | 200 - 1000 | Scavenges peroxy radicals (ROO•)[6] | Required [9] | Most common for storage; low color; requires air headspace. |
| HQ | Hydroquinone | 100 - 1000 | Scavenges peroxy radicals (ROO•)[10] | Required | Effective, but can cause more discoloration than MEHQ. |
| PTZ | Phenothiazine | 200 - 1000 | Scavenges carbon radicals (R•)[7] | Not required[8] | Excellent for high-temp processes; oxygen independent. |
| TEMPO | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | 50 - 500 | Scavenges carbon radicals (R•)[2] | Not required[2] | Highly effective stable free radical; often used in controlled polymerization. |
Section 3: Troubleshooting Guide: Diagnosing and Solving Polymerization Issues
When premature polymerization occurs, a systematic approach can identify the root cause. Use this guide to diagnose the issue based on when and where it happened.
Caption: Troubleshooting workflow for premature polymerization.
Scenario 1: Polymerization in a Freshly Opened Bottle
-
Q: I just received and opened a new bottle of propylene glycol acrylate and it's already viscous or completely solid. What happened?
-
A: This indicates a failure in the supply chain. The most likely cause is that the container was exposed to excessive heat during shipping or storage in a warehouse. This would have overwhelmed the inhibitor. Less commonly, the container's seal may have been compromised, but this is unlikely to cause polymerization unless combined with heat. Action: Do not attempt to use the material. Safely quarantine it according to your institution's hazardous waste protocols and contact the supplier immediately for a replacement.
-
Scenario 2: Polymerization During Laboratory Storage
-
Q: My bottle of PGA, which was fine before, has now polymerized on the shelf/in the refrigerator. Why?
-
A: This points to an issue with your local storage conditions. The cause depends on the inhibitor present (usually MEHQ):
-
Oxygen Depletion: If the bottle was stored under an inert gas or if the air headspace was not sufficient, the dissolved oxygen required for the MEHQ to function would have been consumed, leaving the monomer unprotected.[7][9]
-
Improper Temperature: While refrigeration (2-8°C) is recommended, storing at elevated room temperatures (e.g., in a cabinet with poor ventilation) for extended periods can slowly deplete the inhibitor.[11]
-
Light Exposure: If the monomer was transferred to a clear container or stored outside its original opaque packaging, ambient lab lighting could initiate polymerization over time.
-
-
Scenario 3: Polymerization During an Experiment (Before Initiation)
-
Q: My PGA is polymerizing in my reaction flask before I've added my initiator. What's going on?
-
A: This is almost always due to contamination or unintentional inhibitor removal.
-
Contamination: Your reaction vessel, solvent, or other reagents may be contaminated with radical initiators. Common culprits include residual peroxides from solvents like THF or ether, or trace metal ions from spatulas or stir bars. Always use scrupulously clean, oven-dried glassware.
-
Inhibitor Removal: If you passed the monomer through a purification column (e.g., alumina) to remove the inhibitor, it is now highly reactive.[12][13] Purified monomers should be used immediately or stored for very short periods in the dark at low temperatures (<4°C).
-
Localized Heating: Using a high-temperature heating mantle can create hot spots in your reaction vessel, initiating polymerization locally before the bulk of the liquid reaches the setpoint temperature.
-
-
Section 4: Best Practices and Experimental Protocols
Adhering to strict protocols for handling, storage, and preparation is the best defense against premature polymerization.
FAQ 4.1: What are the definitive "best practices" for storing inhibited propylene glycol acrylate?
Answer: To maximize the shelf-life and stability of your monomer, follow these guidelines:
-
Temperature: Store in a refrigerator at the recommended temperature, typically 2-8°C.[11] Avoid freezing, as this can cause the inhibitor to crystallize and separate, creating inhibitor-depleted zones in the monomer.
-
Atmosphere: Store in the original container with the cap tightly sealed to prevent contamination and solvent evaporation. Crucially, ensure there is an air headspace (typically 10% of the container volume) to provide the oxygen required for phenolic inhibitors.[5]
-
Light: Keep the container in a dark location, away from direct sunlight or strong laboratory lighting.[3]
-
Inventory: Use a "First-In, First-Out" (FIFO) inventory system. Check the inhibitor level periodically if the monomer is stored for an extended period.
Protocol 4.1: Inhibitor Removal from Propylene Glycol Acrylate
For certain applications, such as kinetic studies or when using specific catalyst systems, the presence of an inhibitor is undesirable. The standard method for removal is column chromatography.
Materials:
-
Propylene glycol acrylate (inhibited)
-
Basic or neutral alumina, activated
-
Glass chromatography column or a glass pipette plugged with glass wool
-
Collection flask, amber or foil-wrapped
-
Ice bath
Procedure:
-
Prepare the Column: Pack a glass chromatography column with a bed of activated alumina. The amount should be roughly 10-15g of alumina per 100mL of monomer. A simple and effective method for small quantities is to use a Pasteur pipette filled with alumina.[12][13]
-
Equilibrate (Optional but Recommended): Pre-wet the alumina with a small amount of a dry, inert solvent that is compatible with your subsequent reaction (e.g., dichloromethane) and allow it to drain completely. This step is often omitted for expediency, but can improve flow.
-
Load the Monomer: Gently pour the propylene glycol acrylate onto the top of the alumina bed.
-
Elute: Allow the monomer to pass through the alumina column via gravity. The phenolic inhibitor will be adsorbed by the alumina. Do not apply positive pressure unless you are experienced with the technique, as it can generate heat.
-
Collect the Purified Monomer: Collect the clear, uninhibited monomer in an amber or foil-wrapped flask placed in an ice bath to keep it cold.
-
Immediate Use or Storage: The uninhibited monomer is now extremely reactive. It should be used immediately. If temporary storage is unavoidable, keep it in the dark, on ice or in a refrigerator rated for flammable materials, for no more than a few hours.
Self-Validation: The most direct way to validate removal is to attempt the intended polymerization. An uninhibited monomer should polymerize much more rapidly under identical initiation conditions than the inhibited starting material. For quantitative analysis, HPLC or UV-Vis spectroscopy can be used to confirm the absence of the inhibitor.
Section 5: References
-
Li, R., & Schork, F. J. (2006). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. American Chemical Society.
-
Biswal, D. (n.d.). The Essential Role of MEHQ as a Polymerization Inhibitor for Monomers. Helios Group.
-
Applied Analytics, Inc. (n.d.). Measuring MeHQ (Polymerization Inhibitor)-Application Note. Applied Analytics.
-
Google Patents. (n.d.). US3816267A - Inhibition of acrylate polymerization. Google Patents.
-
Al-Sabagh, A. M., et al. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH.
-
SpecialChem. (2020). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. SpecialChem.
-
Longchang Chemical. (2022). What is the classification and mechanism of polymerization inhibitors?. Longchang Chemical.
-
Wiley Online Library. (2018). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Wiley Online Library.
-
Grokipedia. (n.d.). Polymerisation inhibitor. Grokipedia.
-
ACS Publications. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications.
-
PubChem. (n.d.). Hydroxypropyl acrylate. PubChem.
-
Sigma-Aldrich. (2016). Safety Data Sheet - Poly(propylene glycol) acrylate. Sigma-Aldrich.
-
ResearchGate. (2015). How can I remove HQ and MEHQ inhibitors of tetra-ethylene glycol diacrylate?. ResearchGate.
-
Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Waters Corporation.
-
ResearchGate. (2014). How can I remove the inhibitors from both Styrene and Butyl acrylate monomers?. ResearchGate.
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Technical Support Center: Post-Polymerization Purification of Propylene Glycol Acrylate Hydrogels
This guide is designed for researchers, scientists, and drug development professionals working with propylene glycol acrylate (PGA) hydrogels. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding post-polymerization purification, a critical step for ensuring the biocompatibility and performance of these materials in biomedical applications.[1][2]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of your PGA hydrogels.
Question 1: Why does my hydrogel have a strong chemical odor and cause cell death in vitro, even after purification?
Answer:
This is a classic sign of residual unreacted monomers, oligomers, or polymerization initiators leaching from the hydrogel matrix.[3] These small molecules are often cytotoxic and can interfere with your experimental results. Incomplete purification is the primary cause.
Root Cause Analysis:
-
Insufficient Purification Time/Volume: The diffusion of unreacted species out of the hydrogel is a time-dependent process governed by Fick's laws of diffusion. If the washing steps are too short or the volume of the washing solution is too small, a significant amount of these cytotoxic components can remain trapped within the polymer network.
-
Inefficient Washing Solvent: While water is a common solvent, some organic initiators or crosslinkers may have limited solubility in aqueous solutions.
-
High Crosslinking Density: A very dense hydrogel network can physically entrap unreacted monomers, making their diffusion out of the matrix significantly slower.[4]
Step-by-Step Resolution Protocol:
-
Extend the Purification Period: For applications requiring high purity, such as cell culture, dialysis against milli-Q water for up to 10 days is a robust method.[3] Alternatively, if using solvent washing, increase the total washing time.
-
Increase the Solvent Exchange Frequency and Volume: A large solvent reservoir helps maintain a high concentration gradient, driving the diffusion of impurities out of the hydrogel. Change the washing solution frequently, for example, every 12-24 hours. A common recommendation is to use a solvent volume that is at least 100 times the volume of your hydrogel for each wash.
-
Incorporate an Organic Solvent Wash: Consider a pre-wash with a biocompatible organic solvent like ethanol for 24 hours to remove any unreacted organic components before proceeding with aqueous washing.[5]
-
Verify Purity: After purification, you can use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the absence of unreacted monomers.[6]
Workflow for Removing Unreacted Monomers:
Caption: Workflow for effective removal of unreacted species.
Question 2: My hydrogel is cloudy or opaque after the purification process. What happened?
Answer:
Cloudiness or opacity in a hydrogel that was initially transparent can be attributed to several factors, primarily related to phase separation or the leaching of uncrosslinked polymer chains.
Root Cause Analysis:
-
Leaching of Uncrosslinked Polymer: If the polymerization was inefficient, a significant fraction of the polymer chains may not have been incorporated into the crosslinked network. During swelling in the purification solvent, these uncrosslinked chains can aggregate or leach out, causing cloudiness.
-
Solvent Incompatibility: Propylene glycol acrylate can have varying degrees of hydrophilicity depending on the molecular weight of the propylene glycol block. If the purification solvent has a significantly different polarity, it can induce phase separation within the hydrogel network.
-
Precipitation of Components: If your formulation includes other components (e.g., additives, drugs) that are not soluble in the purification solvent, they may precipitate within the hydrogel matrix.
Step-by-Step Resolution Protocol:
-
Optimize Polymerization: Ensure your polymerization reaction goes to completion. This can be influenced by initiator concentration, reaction time, and temperature. Higher conversion of monomers to polymer will reduce the amount of leachable, uncrosslinked chains.[7]
-
Solvent Selection: Use a solvent system that is compatible with your hydrogel. For most PGA hydrogels, deionized water is appropriate. If using a co-solvent system, ensure the components are fully miscible with the hydrogel at the chosen concentrations.
-
Characterize the Leachate: Analyze the washing solution using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) to identify what is leaching from your hydrogel. This can help you pinpoint the source of the problem.[8]
Question 3: The mechanical properties (e.g., stiffness, elasticity) of my hydrogel have significantly decreased after purification. Why?
Answer:
A decrease in mechanical strength after purification is often due to the removal of non-covalently interacting components that were contributing to the overall network integrity or due to excessive swelling.
Root Cause Analysis:
-
Removal of Uncrosslinked "Filler": Uncrosslinked polymer chains can act as a reinforcing "filler" within the hydrogel network through physical entanglements.[9] The removal of these chains during purification will result in a softer material.
-
Excessive Swelling: As the hydrogel swells during purification, the polymer chains are extended, and the crosslink density per unit volume decreases. This leads to a reduction in the material's modulus.[10]
-
Hydrolytic Degradation: Although generally stable, the acrylate ester bonds in the PGA backbone can be susceptible to hydrolysis, especially under non-neutral pH conditions or over very long purification times. This would lead to chain scission and a loss of mechanical integrity.
Step-by-Step Resolution Protocol:
-
Improve Crosslinking Efficiency: Increase the crosslinker concentration or optimize the initiation system to ensure a higher degree of covalent crosslinking. This will create a more robust network that is less dependent on physical entanglements.
-
Control Swelling: If excessive swelling is the issue, you can perform the purification in a solution with a higher osmotic pressure (e.g., a buffered saline solution instead of pure water) to limit the extent of swelling.
-
Monitor pH: Ensure the pH of your washing solution is neutral (around 7.0-7.4) to minimize the risk of hydrolysis.
-
Post-Purification Characterization: Use rheology or tensile testing to quantify the mechanical properties of your hydrogel before and after purification to understand the extent of the change.[11][12]
Decision Tree for Troubleshooting Poor Mechanical Strength:
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A Comparative Guide to the Biocompatibility of Propylene Glycol Acrylate and Poly(ethylene Glycol) Diacrylate for Biomedical Applications
For researchers, scientists, and drug development professionals navigating the selection of biomaterials, a thorough understanding of their biocompatibility is paramount. This guide provides an in-depth, objective comparison of two commonly utilized acrylate-based polymers: Propylene Glycol Acrylate (PGA) and Poly(ethylene Glycol) Diacrylate (PEGDA). By synthesizing technical data and field-proven insights, this document aims to elucidate the nuanced differences in their biological performance, empowering informed decisions in the development of next-generation medical devices and drug delivery systems.
Introduction: A Tale of Two Acrylates
Propylene Glycol Acrylate and PEGDA are both members of the acrylate polymer family, valued for their rapid polymerization capabilities, typically initiated by ultraviolet (UV) light, which allows for the facile fabrication of hydrogels and other crosslinked networks.[1] Their utility in the biomedical field stems from their tunable mechanical properties and their potential to encapsulate and deliver therapeutic agents.[2][3] However, the subtle differences in their chemical structures give rise to distinct biocompatibility profiles that must be carefully considered for any given application.
Poly(ethylene Glycol) Diacrylate (PEGDA) is a derivative of polyethylene glycol (PEG), a polymer well-regarded for its hydrophilicity, low protein adsorption, and general biocompatibility.[4] These properties have made PEGDA a popular choice for a wide array of biomedical applications, including tissue engineering scaffolds, drug delivery vehicles, and as a component in medical devices.[1][3]
Propylene Glycol Acrylate (PGA) , on the other hand, is formed from the reaction of propylene glycol and acrylic acid.[5] Its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments, has made it a material of interest for the encapsulation and delivery of poorly water-soluble drugs.[2] While it shares the acrylate functionality with PEGDA, its biocompatibility is a subject of more nuanced discussion, with some studies pointing to potential cytotoxic and irritant effects.[6]
This guide will delve into a direct comparison of these two materials across three critical aspects of biocompatibility: in vitro cytotoxicity, hemocompatibility, and in vivo inflammatory response.
In Vitro Cytotoxicity: A Cellular Perspective
The first gatekeeper for any biomaterial is its interaction with cells in a controlled laboratory setting. In vitro cytotoxicity assays provide a fundamental assessment of a material's potential to cause cell death or inhibit cellular proliferation. Standardized tests, such as the MTT and LDH assays, are routinely employed for this purpose.
A comparative analysis of available data reveals a generally more favorable cytotoxicity profile for PEGDA compared to propylene glycol-based acrylates.
PEGDA consistently demonstrates high cell viability across numerous studies. For instance, photopolymerized PEGDA hydrogels have been shown to maintain cell viabilities of at least 80%, well above the 70% threshold for non-cytotoxicity defined by ISO 10993-5.[2] Even in direct contact tests, which represent a more stringent evaluation, PEGDA-based materials can achieve high cell viability, particularly after appropriate post-fabrication washing steps to remove unreacted monomers and photoinitiators.[2][7] Studies utilizing L929 mouse fibroblasts, a standard cell line for biocompatibility testing, have repeatedly confirmed the low cytotoxicity of PEGDA hydrogels.[2][8]
Propylene Glycol Acrylate and its derivatives , in contrast, have demonstrated a greater potential for cytotoxicity. A comparative in vitro study on the cytotoxicity of ethyl acrylate (EA) and tripropylene glycol diacrylate (TPGDA) revealed that TPGDA was significantly more cytotoxic to normal human dermal fibroblasts (NHDF) and normal human bronchial epithelial (NHBE) cells than EA.[9] While both were cytotoxic to normal human epidermal keratinocytes (NHEK) at similar concentrations, the heightened toxicity of TPGDA in other cell types raises concerns.[9] Furthermore, composites containing poly(propylene glycol) dimethacrylate (PPGDMA) have been shown to be less cytocompatible than those with urethane dimethacrylate (UDMA), although PPGDMA did show improved cytocompatibility over the highly toxic triethylene glycol dimethacrylate (TEGDMA).[10]
The following table summarizes key in vitro cytotoxicity data for PEGDA and a representative propylene glycol derivative, TPGDA.
| Parameter | Poly(ethylene Glycol) Diacrylate (PEGDA) | Tripropylene Glycol Diacrylate (TPGDA) |
| Cell Type | L929 Mouse Fibroblasts | Normal Human Dermal Fibroblasts (NHDF) |
| Assay | MTT Assay (Eluate Test) | ID50 (50% Inhibitory Dose) |
| Result | >80% cell viability[2] | ID50 ≈ 0.1 µmol/cm² (more cytotoxic than EA)[9] |
| Interpretation | Generally considered non-cytotoxic. | Demonstrates significant cytotoxicity. |
It is crucial to note that the cytotoxicity of acrylate-based polymers is often linked to the presence of unreacted monomers. Therefore, thorough purification and post-processing of any fabricated device are critical to minimizing cytotoxic effects.
Hemocompatibility: The Blood Interface
For applications involving direct contact with blood, such as coatings for medical devices or injectable drug delivery systems, hemocompatibility is a critical parameter. The primary concern is hemolysis, the rupture of red blood cells, which can lead to serious adverse effects.
PEGDA benefits from the inherent properties of its polyethylene glycol backbone. PEG itself has been shown to reduce mechanically induced hemolysis.[11][12] Studies have demonstrated that PEG-coated surfaces can significantly decrease red blood cell damage. While specific hemolysis percentage data for crosslinked PEGDA hydrogels can vary depending on the formulation, the general consensus is that PEGDA exhibits good hemocompatibility.[13][14][15]
Propylene Glycol Acrylate and its parent molecule, propylene glycol, present a more complex picture. Animal studies have indicated that intermediate and chronic exposure to propylene glycol can lead to the hemolysis of red blood cells.[16][17] While data on the direct hemolytic potential of propylene glycol acrylate is less abundant, the known effects of propylene glycol warrant caution. One study on healthy participants exposed to propylene glycol ethers showed a tendency for an increase in red blood cells and hemoglobin concentration, raising questions about the effects of regular, higher concentration exposures.[18]
| Parameter | Poly(ethylene Glycol) Diacrylate (PEGDA) | Propylene Glycol Acrylate (PGA) |
| Hemolysis | Low hemolytic potential, PEG backbone is protective.[11][12] | Potential for hemolysis with prolonged exposure to propylene glycol.[16][17] |
| Interpretation | Generally considered hemocompatible. | Requires careful evaluation for blood-contacting applications. |
In Vivo Inflammatory Response: The Body's Reaction
The implantation of any foreign material into the body will elicit an inflammatory response. The goal for a biocompatible material is to provoke a minimal and transient inflammatory reaction that resolves without causing chronic inflammation or fibrosis.
PEGDA hydrogels are generally considered to be bioinert and elicit a minimal inflammatory response upon implantation.[1][4] However, the in vivo response is not entirely benign and can be influenced by the hydrogel's physical properties and the presence of bioactive molecules. The implantation of PEGDA hydrogels can trigger a normal wound healing cascade, which includes the infiltration of inflammatory cells.[2] While PEGDA hydrogels can shield encapsulated cells from direct contact with immune cells, they are permeable to small cytotoxic molecules like pro-inflammatory cytokines.[2]
Propylene Glycol Acrylate and its derivatives have been associated with more pronounced inflammatory and sensitizing effects. Tripropylene glycol diacrylate (TPGDA) is classified as a skin sensitizer and can cause skin irritation.[19] Furthermore, a study in a transgenic mouse model indicated that TPGDA is significantly more potent than ethyl acrylate in inducing a skin reporter phenotype, suggesting it may be predicted to be carcinogenic at the site of contact in long-term bioassays.[8] Dipropylene glycol diacrylate (DPGDA) is also classified as a skin irritant and can cause serious eye damage.[6] These findings suggest a higher potential for a significant inflammatory response and other adverse reactions in vivo compared to PEGDA.
Experimental Protocols: A Guide to Biocompatibility Assessment
To ensure the scientific integrity of biocompatibility claims, standardized and validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
In Vitro Cytotoxicity: MTT Assay (Based on ISO 10993-5)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Culture: L929 mouse fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Material Extraction: The test material (PGA or PEGDA hydrogel) is incubated in cell culture medium at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C to create an extract.
-
Cell Seeding: L929 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Exposure: The culture medium is replaced with the material extract (at various concentrations) and incubated for another 24-72 hours. A negative control (fresh medium) and a positive control (e.g., 0.1% Triton X-100) are included.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as: (Absorbance of test sample / Absorbance of negative control) x 100%.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Hemocompatibility: Hemolysis Assay (Based on ASTM F756)
This assay determines the hemolytic properties of a material by measuring the amount of hemoglobin released from red blood cells upon contact.
Methodology:
-
Blood Collection: Fresh human or rabbit blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell (RBC) Preparation: The blood is centrifuged, and the plasma and buffy coat are removed. The RBCs are washed three times with phosphate-buffered saline (PBS). A 2% RBC suspension is prepared in PBS.
-
Material Incubation: The test material (PGA or PEGDA hydrogel) is incubated with the RBC suspension at a specific surface area to volume ratio for 4 hours at 37°C with gentle agitation.
-
Controls: A negative control (RBC suspension in PBS) and a positive control (RBC suspension in deionized water for 100% hemolysis) are included.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The absorbance of the supernatant is measured at 540 nm using a spectrophotometer.
-
Calculation: The percentage of hemolysis is calculated as: [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100%.
Experimental Workflow for Hemolysis Assay
Caption: Workflow for assessing hemocompatibility using a direct contact hemolysis assay.
Conclusion and Future Perspectives
The choice between Propylene Glycol Acrylate and Poly(ethylene Glycol) Diacrylate for biomedical applications requires a careful weighing of their respective biocompatibility profiles.
PEGDA emerges as the more broadly biocompatible material, characterized by low cytotoxicity, good hemocompatibility, and a generally mild in vivo inflammatory response. Its well-established safety profile makes it a reliable choice for a wide range of applications where biocompatibility is a primary concern.
Propylene Glycol Acrylate , while offering advantages in specific applications such as the delivery of hydrophobic drugs, presents a more complex biocompatibility profile. The potential for cytotoxicity, skin and eye irritation, and sensitization necessitates a more rigorous and application-specific evaluation. The carcinogenic potential of some of its derivatives, such as TPGDA, is a significant concern that warrants further investigation.
For researchers and developers, the key takeaway is that while both polymers offer valuable properties, a one-size-fits-all approach is not appropriate. The selection process must be guided by the specific requirements of the application, with a thorough risk assessment based on the available biocompatibility data. As the field of biomaterials continues to evolve, the development of novel acrylate polymers with enhanced biocompatibility and tailored functionalities will undoubtedly expand the toolkit available for creating innovative medical solutions.
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A Tale of Two Acrylates: A Comparative Guide to Propylene Glycol Monoacrylate and Diacrylate in Polymer Synthesis
For researchers, scientists, and drug development professionals navigating the landscape of polymer chemistry, the choice of monomer is a critical decision point that dictates the ultimate architecture, properties, and functionality of the resulting material. Among the versatile family of acrylate monomers, Propylene Glycol Monoacrylate (PGMA) and Propylene Glycol Diacrylate (PGDA) stand out for their utility and propylene glycol-derived core. However, their seemingly subtle difference—the presence of one versus two acrylate groups—creates a fundamental divergence in their synthetic roles and applications. This guide provides an in-depth comparison of these two monomers, grounded in experimental principles, to empower scientists to make informed decisions in their polymer design and synthesis endeavors.
Monomer Characteristics: The Functional Divide
At its core, the distinction between PGMA and PGDA lies in their functionality. PGMA is a monofunctional monomer, possessing one polymerizable acrylate group and one available hydroxyl group. In contrast, PGDA is a difunctional monomer, featuring two polymerizable acrylate groups. This difference is the pivot upon which their synthetic behavior turns.
| Property | Propylene Glycol Monoacrylate (PGMA) | Propylene Glycol Diacrylate (PGDA) | Reference |
| IUPAC Name | 2-Hydroxypropyl acrylate | 1-methyl-1,2-ethanediyl diacrylate | [1][2] |
| CAS Number | 999-61-1 | 25151-33-1 | [1][2] |
| Molecular Formula | C6H10O3 | C9H12O4 | [1] |
| Molecular Weight | ~130.14 g/mol | ~198.22 g/mol | [3] |
| Functionality | Monofunctional (Acrylate) | Difunctional (Acrylate) | [1][2] |
| Reactive Groups | 1x Acrylate, 1x Hydroxyl (-OH) | 2x Acrylate | [1][2] |
| Physical State | Colorless Liquid | Colorless to Pale Yellow Liquid | [1][2] |
| Key Role in Polymerization | Chain Builder / Functional Monomer | Crosslinking Agent / Network Former | [1][4] |
The Consequence of Functionality: Linear Chains vs. Crosslinked Networks
The most profound implication of the mono- versus di-functionality is the resulting polymer architecture. Standard polymerization techniques, such as free-radical polymerization, will yield dramatically different products depending on which monomer is used.[3][5]
Propylene Glycol Monoacrylate (PGMA): The Linear Architect
As a monofunctional monomer, PGMA participates in polymerization by adding sequentially to a growing polymer chain. The result is a linear thermoplastic polymer , where each monomer unit incorporates a pendant hydroxyl (-OH) group along the backbone.
Causality: The single acrylate group is the sole point of entry into the polymer chain. The hydroxyl group does not participate in radical polymerization and remains as a reactive "handle" on the final polymer. This pendant hydroxyl group is invaluable for post-polymerization modification, allowing for:
-
Grafting: Attaching other molecules or polymer chains.
-
Secondary Crosslinking: Reacting with other functional groups to form a network after the initial polymerization.
-
Hydrophilicity Tuning: Modifying the polymer's interaction with aqueous environments.
Polymers derived from PGMA are typically soluble in organic solvents and can be re-melted and re-processed, characteristic of thermoplastics.[1] The glass transition temperature (Tg) of poly(PGMA) is notably low, around -70 °C, indicating the polymer is rubbery and flexible at room temperature.[1]
Caption: PGMA polymerizes to form linear chains with pendant hydroxyl groups.
Propylene Glycol Diacrylate (PGDA): The Network Engineer
With two acrylate groups, PGDA acts as a crosslinking agent .[2] During polymerization, once one of its acrylate groups has reacted to join a growing polymer chain, the second acrylate group on the same molecule can react with another chain.
Causality: This bridging action connects multiple polymer chains, rapidly building a three-dimensional, covalently-linked network. This process is fundamental to the formation of thermosets and hydrogels. Unlike the linear polymers from PGMA, these networks are:
-
Insoluble: They do not dissolve in solvents but may swell to form gels.[2]
-
Thermosetting: They do not melt upon heating and will degrade at high temperatures.
-
Mechanically Robust: The crosslinked structure provides enhanced strength, stiffness, and chemical resistance.[4]
The density of crosslinks, which can be controlled by the concentration of PGDA, directly influences the material's properties, such as the mesh size of a hydrogel, its swelling ratio, and its elastic modulus.[6][7]
Caption: Workflow for synthesizing linear poly(PGMA).
Step-by-Step Procedure:
-
Reactant Preparation: In a Schlenk flask, dissolve Propylene Glycol Monoacrylate (10 g) and an initiator such as Azobisisobutyronitrile (AIBN) (0.05 g) in an appropriate anhydrous solvent (e.g., toluene, 40 mL).
-
Degassing (Critical Step): Oxygen is a potent inhibitor of free-radical polymerization. The solution must be thoroughly deoxygenated. This is achieved by subjecting the flask to at least three cycles of freeze-pump-thaw.
-
Causality: Freezing the solvent prevents its evaporation under vacuum while dissolved gases are removed. Thawing under an inert atmosphere (nitrogen or argon) allows the solvent to re-liquefy without re-absorbing oxygen.
-
-
Initiation & Propagation: Place the sealed flask in a preheated oil bath (e.g., 70 °C) with stirring. The heat causes the thermal decomposition of AIBN, generating free radicals that initiate the polymerization of PGMA.
-
Polymerization: Allow the reaction to proceed for a set time (e.g., 18-24 hours). The solution will become noticeably more viscous as polymer chains grow.
-
Purification: Cool the reaction to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent (e.g., cold n-hexane or diethyl ether) with vigorous stirring. The polymer will crash out as a white, sticky solid.
-
Isolation & Drying: Collect the polymer by filtration and wash with additional non-solvent. Dry the collected solid in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
Protocol 2: Synthesis of a PGDA Hydrogel via Photopolymerization
This protocol leverages the rapid curing of diacrylates under UV light to form an insoluble hydrogel network. [2][4] Methodology Workflow:
Caption: Workflow for fabricating a crosslinked PGDA hydrogel.
Step-by-Step Procedure:
-
Precursor Solution: Prepare a solution consisting of Propylene Glycol Diacrylate (e.g., 20% w/v), a water-soluble photoinitiator such as Irgacure 2959 (e.g., 0.5% w/v), and a solvent, typically an aqueous buffer like Phosphate-Buffered Saline (PBS) for biomedical applications.
-
Homogenization: Vortex the solution until the photoinitiator is fully dissolved and the solution is homogeneous.
-
Molding: Pipette the precursor solution into a mold of the desired shape (e.g., between two glass slides with a defined spacer, or into a multi-well plate).
-
Photocuring: Expose the solution to UV light of the appropriate wavelength (e.g., 365 nm) for a specified time (typically 1-10 minutes, depending on light intensity and sample thickness).
-
Causality: The photoinitiator absorbs UV photons and cleaves to form free radicals, initiating the rapid polymerization and crosslinking of the PGDA monomers throughout the solution.
-
-
Purification: After curing, the solid hydrogel can be removed from the mold. It should be washed and swollen in a large volume of fresh solvent (e.g., PBS) for 24-48 hours, with several changes of the solvent, to remove any unreacted monomer and initiator.
Applications in Drug Development and Biomedical Research
The distinct polymer architectures derived from PGMA and PGDA lend themselves to different, yet equally important, applications in the pharmaceutical and biomedical fields.
-
PGMA-Derived Polymers: The presence of the pendant hydroxyl group makes linear poly(PGMA) an excellent scaffold for drug conjugation . Therapeutic agents can be covalently attached to the polymer backbone, creating prodrugs with altered pharmacokinetics. These functional polymers are also used in thermosetting coatings and as adhesives and fiber treatment agents. [1]
-
PGDA-Derived Networks: PGDA is a cornerstone for creating hydrogels for controlled drug delivery and tissue engineering . [8][9]Drugs can be physically encapsulated within the hydrogel network and released via diffusion. The biocompatible and tunable nature of these gels makes them ideal for creating 3D scaffolds that support cell growth and tissue regeneration. [6][9]Its rapid, on-demand curing makes it highly suitable for applications like 3D printing and in-situ forming implants. [6]
Conclusion
The choice between propylene glycol monoacrylate and propylene glycol diacrylate is a foundational decision in polymer design, driven entirely by the intended application and desired material properties.
-
Choose PGMA when the goal is to create a soluble, linear polymer with available functional groups for subsequent modification, such as drug conjugation or grafting.
-
Choose PGDA when the objective is to form a crosslinked, insoluble network such as a hydrogel or a durable coating, where mechanical integrity, chemical resistance, and defined structure are paramount.
By understanding the causal link between monomer functionality and polymer architecture, researchers can effectively harness the unique attributes of each monomer to advance the fields of drug delivery, tissue engineering, and materials science.
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- 7. Polyethylene Glycol Diacrylate Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Poly(propylene glycol acrylate) Molecular Weight
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a polymer's molecular weight is a critical parameter that dictates its physical properties and, consequently, its performance in various applications, from drug delivery systems to advanced materials. For poly(propylene glycol acrylate) (PPGA), a polymer widely utilized in biomedical and industrial fields, an accurate understanding of its molecular weight distribution is paramount for ensuring batch-to-batch consistency and desired therapeutic or material efficacy. This guide provides an in-depth comparison of three prevalent analytical techniques for determining the molecular weight of PPGA: Size Exclusion Chromatography (SEC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and Viscometry.
The Importance of Accurate Molecular Weight Determination
Poly(propylene glycol acrylate) is a versatile polymer, and its molecular weight influences a range of properties including:
-
Viscosity: Higher molecular weight generally leads to increased viscosity, a key factor in processing and formulation.[1][2]
-
Mechanical Strength: In material applications, molecular weight is directly related to properties like tensile strength and flexibility.
-
Drug Release Kinetics: In drug delivery, the molecular weight of the polymer matrix can control the rate of drug diffusion.
-
Biocompatibility and Degradation: The size of the polymer chains can affect how the material interacts with biological systems and its degradation profile.
Given these critical dependencies, employing reliable and cross-validated methods for molecular weight characterization is not just a matter of analytical rigor but a necessity for successful research and product development.
Comparative Analysis of Analytical Techniques
This guide will delve into the principles, experimental protocols, and data interpretation for SEC, MALDI-TOF, and Viscometry, followed by a comparative discussion to aid in selecting the most appropriate technique for your specific needs.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume in solution.[3] | Mn, Mw, Mz, Polydispersity Index (PDI) | Robust, reproducible, provides full molecular weight distribution. | Relative to calibration standards, potential for column interactions. |
| MALDI-TOF Mass Spectrometry | Ionization and time-of-flight mass analysis of polymer chains. | Absolute Mn, Mw, PDI, end-group analysis, repeat unit mass.[4][5] | High accuracy for absolute molecular weight, detailed structural information.[5][6] | Mass discrimination against high-mass oligomers, potential for fragmentation.[7] |
| Viscometry | Measurement of the viscosity of a polymer solution.[8] | Viscosity average molecular weight (Mv). | Simple, low-cost. | Provides an average molecular weight, requires Mark-Houwink constants.[1] |
Table 1. High-level comparison of SEC, MALDI-TOF, and Viscometry for polymer molecular weight analysis.
I. Size Exclusion Chromatography (SEC)
SEC, also known as Gel Permeation Chromatography (GPC), is a powerful and widely used technique for determining the molecular weight distribution of polymers.[9]
A. Principle of SEC
SEC separates polymer molecules based on their size in solution, specifically their hydrodynamic volume.[3] The experimental setup consists of a column packed with porous gel beads. Larger molecules, which cannot enter the pores, travel a shorter path and elute first. Smaller molecules can diffuse into the pores, leading to a longer retention time. By calibrating the column with polymer standards of known molecular weight, a calibration curve of log(Molecular Weight) versus elution volume can be generated. This allows for the determination of the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of an unknown sample.
B. Experimental Protocol for SEC Analysis of PPGA
-
Sample Preparation: Dissolve a known concentration of the PPGA sample (e.g., 1-2 mg/mL) in a suitable solvent, such as tetrahydrofuran (THF). Ensure complete dissolution and filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Instrument Setup:
-
Mobile Phase: THF at a flow rate of 1.0 mL/min.
-
Columns: A set of Styragel columns suitable for the expected molecular weight range of the PPGA.
-
Detector: A differential refractive index (DRI) detector is commonly used.[3]
-
Temperature: Maintain a constant column and detector temperature (e.g., 35 °C) to ensure reproducible results.
-
-
Calibration: Inject a series of narrow-polydispersity polystyrene or polypropylene glycol standards of known molecular weights to generate a calibration curve.[9]
-
Sample Analysis: Inject the prepared PPGA sample solution into the SEC system.
-
Data Analysis: Using the calibration curve, the software calculates the Mn, Mw, and PDI of the PPGA sample from its chromatogram.
C. SEC Workflow Diagram
Caption: Workflow for SEC analysis of PPGA.
II. MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a soft ionization technique that allows for the precise mass determination of large molecules like polymers. It provides absolute molecular weight values, in contrast to the relative values obtained from SEC.[4][5]
A. Principle of MALDI-TOF
In MALDI-TOF, the polymer sample is co-crystallized with a matrix compound on a sample plate. A pulsed laser irradiates the sample, causing the matrix to absorb the laser energy and desorb, carrying the intact polymer molecules into the gas phase as ions. These ions are then accelerated in an electric field and travel down a flight tube. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio. This allows for the generation of a mass spectrum showing the distribution of individual polymer chains, from which Mn, Mw, and PDI can be calculated. Furthermore, the high resolution of MALDI-TOF can provide information about the polymer's repeating unit and end-groups.[4][10]
B. Experimental Protocol for MALDI-TOF Analysis of PPGA
-
Sample and Matrix Preparation:
-
Prepare a solution of the PPGA sample in a suitable solvent (e.g., THF) at a concentration of approximately 1 mg/mL.
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or dithranol, in the same solvent.
-
-
Sample Spotting: Mix the sample and matrix solutions (e.g., in a 1:10 v/v ratio). Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air-dry to form crystals.
-
Instrument Setup:
-
Mass Spectrometer: A MALDI-TOF mass spectrometer.
-
Mode: Typically operated in positive ion reflectron mode for better resolution.
-
Laser: A nitrogen laser (337 nm) is commonly used.
-
-
Data Acquisition: Acquire the mass spectrum by firing the laser at the sample spot.
-
Data Analysis: Process the raw data to obtain the mass distribution of the polymer. Calculate Mn, Mw, and PDI from the intensities and masses of the individual oligomer peaks. Specialized software can also be used for this analysis.[5]
C. MALDI-TOF Workflow Diagram
Caption: Workflow for MALDI-TOF MS analysis of PPGA.
III. Viscometry
Viscometry is a classical and straightforward method for estimating the average molecular weight of a polymer.[11] It relies on the principle that the viscosity of a polymer solution is related to the size and shape of the polymer molecules.[8]
A. Principle of Viscometry
The viscosity of a dilute polymer solution increases with the molecular weight of the polymer.[1] By measuring the flow times of the pure solvent and several dilute polymer solutions of different concentrations through a capillary viscometer (e.g., an Ubbelohde viscometer), the intrinsic viscosity [η] can be determined.[2][12] The intrinsic viscosity is then related to the viscosity average molecular weight (Mv) through the Mark-Houwink-Sakurada equation:
[η] = K * Mva
where K and 'a' are the Mark-Houwink constants, which are specific to the polymer-solvent-temperature system.[1]
B. Experimental Protocol for Viscometry of PPGA
-
Solution Preparation: Prepare a stock solution of PPGA in a suitable solvent (e.g., THF) at a known concentration. Prepare a series of dilutions from the stock solution.
-
Instrument Setup:
-
Viscometer: An Ubbelohde or similar capillary viscometer.
-
Water Bath: A constant temperature water bath to maintain a precise and stable temperature (e.g., 25 °C).
-
-
Measurement:
-
Measure the efflux time of the pure solvent (t0).
-
Measure the efflux time (t) for each of the dilute polymer solutions.
-
-
Data Analysis:
-
Calculate the relative viscosity (ηrel = t/t0) and specific viscosity (ηsp = ηrel - 1).
-
Plot (ηsp/c) versus concentration (c) and extrapolate to zero concentration to obtain the intrinsic viscosity [η].
-
Use the Mark-Houwink-Sakurada equation with known K and 'a' values for PPGA in the chosen solvent to calculate Mv.
-
C. Viscometry Workflow Diagram
Caption: Workflow for Viscometry analysis of PPGA.
Discussion and Cross-Validation
Each of the described techniques provides a measure of the molecular weight of poly(propylene glycol acrylate), but they do so from different perspectives.
-
SEC is the workhorse for routine analysis, offering a comprehensive view of the molecular weight distribution. However, its accuracy is contingent on the quality of the calibration, and interactions between the polymer and the column packing can sometimes lead to erroneous results.
-
MALDI-TOF provides absolute molecular weight data and valuable structural information. It is an excellent technique for confirming the chemical identity of the polymer and for detailed end-group analysis.[4] However, for polymers with a broad molecular weight distribution (PDI > 1.2), there can be a bias towards lower molecular weight species.[4]
-
Viscometry is a simple and cost-effective method for obtaining an average molecular weight. The viscosity average molecular weight (Mv) is typically closer to the weight average molecular weight (Mw) than the number average molecular weight (Mn). The main limitation is the need for accurate Mark-Houwink constants, which may not always be available for novel polymers or specific solvent systems.
Cross-validation of the molecular weight of a PPGA sample by employing at least two of these techniques is highly recommended. For instance, SEC can be used to obtain the full molecular weight distribution, while MALDI-TOF can confirm the absolute molecular weight of the main polymer species and provide structural verification. Discrepancies between the results from different techniques can offer valuable insights into the polymer's architecture, such as branching, or highlight potential analytical artifacts.
Conclusion
The choice of technique for determining the molecular weight of poly(propylene glycol acrylate) depends on the specific information required, the available instrumentation, and the nature of the polymer sample. For a comprehensive characterization, a multi-technique approach is the most robust strategy. By understanding the principles, strengths, and limitations of each method, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and consistency of their polymeric materials, ultimately leading to more reliable and effective products.
References
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-
Amrita Virtual Lab. Determination of Viscosity Average Molecular Weight of Polymer. [Link]
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Wikipedia. Static light scattering. [Link]
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Slideshare. Molecular weight determination of polymers by viscometry. [Link]
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ACS Publications. Use of MALDI-TOF To Measure Molecular Weight Distributions of Polydisperse Poly(methyl methacrylate). [Link]
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University of Rochester. Light Scattering. [Link]
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Polymer Science Learning Center. Dilute Solution Viscometry. [Link]
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Sparx Engineering. Measuring a Polymer's Molecular Weight with a Viscometer. [Link]
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Scribd. Determination of Molecular Weight of Polymers by Viscometry. [Link]
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MDPI. Estimation of Ionic Impurities in Poly(propylene Glycol) Diacrylate Monomers/Liquid Crystal E7 Mixtures Using Dielectric Spectroscopy. [Link]
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MDPI. The Solution Properties of Polymethacrylate Molecular Brushes with Oligo(ethylene glycol) and Oligo(propylene glycol) Side Chains. [Link]
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Paint.org. An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings. [Link]
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Agilent. Polypropylene Glycol Standards. [Link]
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ResearchGate. Determination of molecular weight of polyethylene glycol using size-exclusion chromatography with multi-angle laser light scattering and acid–base titration. [Link]
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A Comparative Performance Analysis for the Modern Laboratory: Bio-based vs. Petroleum-based Propylene Glycol Acrylate
For the discerning researcher, scientist, and drug development professional, the selection of raw materials is a critical decision that reverberates through the entire product development lifecycle. Propylene glycol acrylate (PGA), a versatile monomer, is integral to the synthesis of a wide array of polymers with applications ranging from medical adhesives and hydrogels for drug delivery to specialized coatings. Traditionally derived from petrochemical feedstocks, a new contender has emerged: bio-based propylene glycol acrylate. This guide provides an in-depth technical comparison of these two materials, offering experimental data, standardized evaluation protocols, and insights into their respective performance characteristics to inform your selection process.
The Rise of a Sustainable Alternative: Understanding the Synthesis Pathways
The fundamental difference between bio-based and petroleum-based propylene glycol acrylate lies in the origin of their constituent molecules: propylene glycol and acrylic acid. While the final acrylate monomer is chemically identical, the synthetic routes and potential for trace impurities vary, which can have subtle implications for performance.
Petroleum-based Propylene Glycol Acrylate: The conventional synthesis route relies on fossil fuels. Propylene, a byproduct of ethylene and gasoline production, is oxidized to produce acrolein, which is then further oxidized to acrylic acid. Propylene glycol is also derived from propylene via propylene oxide. The esterification of acrylic acid with propylene glycol yields the final monomer.
Bio-based Propylene Glycol Acrylate: The bio-based counterpart leverages renewable resources. Propylene glycol can be synthesized from the hydrogenolysis of glycerol, a readily available byproduct of biodiesel production.[1][2] Bio-based acrylic acid can be produced from the dehydration of lactic acid or 3-hydroxypropionic acid, which are obtainable through the fermentation of sugars from sources like corn or sugarcane.[3][4] The esterification of these bio-derived precursors yields propylene glycol acrylate. This approach significantly reduces the carbon footprint associated with the monomer's production.[5]
Synthesis pathways for petroleum-based and bio-based propylene glycol acrylate (PGA).
Physicochemical Properties: A Tale of Two Origins
Fundamentally, both bio-based and petroleum-based propylene glycol are reported to have the same molecular structure and functionality.[5] Consequently, their acrylate derivatives are also chemically identical. Any variations in performance are likely attributable to trace impurities inherent to their distinct manufacturing processes.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molar Mass | 130.14 g/mol | [1] |
| Density (at 25°C) | ~1.049 - 1.06 g/cm³ | [1] |
| Appearance | Clear, colorless liquid | [6] |
| Odor | Practically odorless | [6] |
| Solubility | Miscible with water, chloroform, and acetone | [6] |
It is crucial for researchers to request a certificate of analysis for each batch of monomer, regardless of its origin, to ascertain the purity and identify any potential impurities that could affect polymerization kinetics or the properties of the final polymer.
Performance Evaluation: Experimental Protocols and Expected Outcomes
A rigorous evaluation of propylene glycol acrylate, whether bio-based or petroleum-derived, is essential to ensure its suitability for your specific application. The following section details key experimental protocols, grounded in industry standards, and discusses the expected performance characteristics.
Purity and Identity Verification
Rationale: Before commencing any performance testing, it is imperative to confirm the purity and chemical identity of the monomer. Impurities can act as inhibitors or initiators, altering polymerization behavior and the final properties of the polymer.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small, known amount of the propylene glycol acrylate sample in a suitable volatile solvent (e.g., dichloromethane).
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
-
Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.
-
Data Analysis: Compare the obtained mass spectra with a library of known compounds to confirm the identity of propylene glycol acrylate and identify any impurities. The peak area can be used to determine the relative concentration of each component.
Workflow for purity and identity verification using GC-MS.
Polymerization Kinetics and Reactivity
Rationale: The rate and extent of polymerization are critical parameters that influence processing times and the final properties of the polymer. Understanding the polymerization kinetics of the monomer is essential for optimizing reaction conditions.
Experimental Protocol: Photo-Differential Scanning Calorimetry (Photo-DSC)
-
Sample Preparation: Prepare a formulation containing the propylene glycol acrylate monomer and a suitable photoinitiator.
-
Sample Loading: Place a small, precisely weighed amount of the formulation into a DSC sample pan.
-
Isothermal Analysis: Place the sample in the DSC cell and equilibrate at the desired reaction temperature.
-
UV Curing: While monitoring the heat flow, expose the sample to UV radiation of a specific intensity and wavelength to initiate polymerization.
-
Data Acquisition: The DSC measures the heat released during the exothermic polymerization reaction as a function of time.
-
Data Analysis: The rate of polymerization is proportional to the heat flow. By integrating the heat flow over time, the extent of conversion can be determined. Comparing the polymerization profiles of bio-based and petroleum-based PGA under identical conditions will reveal any differences in reactivity. The reaction rate is known to increase with radiation time and initiator concentration.[7]
Mechanical Properties of the Cured Polymer
Rationale: The mechanical properties of the final polymer, such as tensile strength, modulus, and elongation at break, are often the most critical performance indicators for structural applications, including in the biomedical field.
Experimental Protocol: Tensile Testing (ASTM D638)
-
Specimen Preparation: Prepare standardized "dog-bone" shaped specimens of the cured polymer according to ASTM D638 specifications. This can be achieved by casting the monomer formulation into a mold and curing it under controlled conditions (e.g., UV or thermal).
-
Conditioning: Condition the specimens at a standard temperature and humidity for a specified period to ensure consistency.
-
Testing: Mount the specimen in the grips of a universal testing machine.
-
Data Acquisition: Apply a tensile load to the specimen at a constant rate of extension until it fractures. The instrument records the applied load and the corresponding elongation.
-
Data Analysis: From the stress-strain curve, the following properties can be determined:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus: A measure of the material's stiffness.
-
Elongation at Break: The percentage increase in length at the point of fracture, indicating the material's ductility.
-
Expected Outcomes: While direct comparative data for polymers derived from bio-based versus petroleum-based propylene glycol acrylate is limited, studies on other bio-based polymers can offer insights. For instance, some bio-based polymers have shown competitive or even superior mechanical properties compared to their petroleum-based counterparts.[8][9] However, it is also possible that trace impurities in the bio-based monomer could potentially affect the crosslink density of the final polymer, leading to slight variations in mechanical performance.
Workflow for the evaluation of mechanical properties.
Thermal Stability
Rationale: The thermal stability of a polymer is crucial for applications that involve exposure to elevated temperatures during processing or use.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, accurately weighed sample of the cured polymer into a TGA sample pan.
-
Heating Program: Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.
-
Data Acquisition: The TGA instrument continuously measures the weight of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve shows the temperature at which the polymer begins to decompose and the rate of weight loss. The onset of decomposition and the temperature of maximum decomposition rate are key indicators of thermal stability.
Implications for Researchers and Drug Development Professionals
The choice between bio-based and petroleum-based propylene glycol acrylate extends beyond simple performance metrics. For researchers and professionals in drug development, several factors come into play:
-
Sustainability and "Green" Chemistry: The use of bio-based monomers aligns with the growing demand for sustainable and environmentally friendly materials.[10] This can be a significant advantage in grant applications and for companies with corporate sustainability goals. The production of bio-based propylene glycol can result in a significant reduction in greenhouse gas emissions compared to its petroleum-based counterpart.[5]
-
Biocompatibility: For biomedical applications, such as drug delivery systems and tissue engineering scaffolds, biocompatibility is paramount. While propylene glycol itself is considered biocompatible, it is essential to conduct thorough biocompatibility testing on the final polymer, as trace impurities from either synthesis route could potentially elicit an adverse biological response. Polymers based on propylene glycol have shown promise in biomedical applications due to their biocompatibility and biodegradability.[11]
-
Regulatory Considerations: The regulatory landscape for medical devices and pharmaceutical excipients is stringent. While the core molecule is the same, the change in the source of a raw material may require additional validation and documentation to meet regulatory requirements.
-
Supply Chain and Cost: The price and availability of petroleum-based chemicals can be subject to geopolitical and market volatility. Bio-based feedstocks may offer greater price stability in the long term.[5] However, the current production scale of bio-based alternatives may be smaller, potentially impacting availability and cost.[2]
Conclusion
The emergence of bio-based propylene glycol acrylate presents a compelling alternative to the traditional petroleum-derived monomer. While the fundamental chemical identity and, therefore, the core performance characteristics are expected to be equivalent, the key differentiator lies in the sustainability of the feedstock and the potential for different trace impurity profiles.
For the meticulous researcher, a direct comparison using the standardized protocols outlined in this guide is the most definitive way to ascertain performance equivalence for a specific application. By understanding the synthesis pathways, conducting rigorous experimental evaluations, and considering the broader implications of material sourcing, you can make an informed decision that aligns with both your technical requirements and the growing imperative for sustainable science. The continued development of bio-based monomers represents a significant step forward in reducing our reliance on fossil fuels and building a more circular economy in the chemical industry.
References
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- 11. EP0325866A1 - Poly(propylene glycol fumarate) compositions for biomedical applications - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
